1,4-Dibromo-2-(difluoromethoxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-(difluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPUJYIGUYKGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,4-Dibromo-2-(difluoromethoxy)benzene CAS 1000575-26-7 properties
The following technical guide details the properties, synthesis, and application of 1,4-Dibromo-2-(difluoromethoxy)benzene (CAS 1000575-26-7) . This document is structured for researchers in medicinal chemistry and materials science, focusing on the strategic utility of the difluoromethoxy moiety (
Strategic Building Block for Fluorinated Bioisosteres []
Executive Summary
1,4-Dibromo-2-(difluoromethoxy)benzene is a specialized halogenated building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals.[] Its core value lies in the difluoromethoxy (
The compound features two chemically distinct bromine handles, enabling site-selective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it an ideal scaffold for constructing complex biaryl systems or heterocycles.[]
Chemical Identity & Physical Properties[2][3][4][5]
| Property | Data |
| CAS Registry Number | 1000575-26-7 |
| IUPAC Name | 1,4-dibromo-2-(difluoromethoxy)benzene |
| Molecular Formula | |
| Molecular Weight | 301.91 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point (Predicted) | 245–255 °C at 760 mmHg |
| Density (Predicted) | |
| LogP (Predicted) | ~3.8 (High Lipophilicity) |
| H-Bond Donor Count | 0 (Traditional), 1 (Weak C-H...O/F interaction potential) |
| H-Bond Acceptor Count | 3 (Oxygen + 2 Fluorines) |
Structural Analysis & Electronic Effects
The Difluoromethoxy Advantage
The
-
Electronic Effect: It is a weak electron-withdrawing group (EWG) by induction (
) but retains some resonance donation capability from the oxygen lone pairs.[] -
Conformation: The
torsion angle tends to be orthogonal to the ring, influencing the spatial arrangement of substituents.[] -
Acidity of the C-H Bond: The fluorine atoms increase the acidity of the methine proton, allowing it to act as a weak hydrogen bond donor to protein carbonyls, a unique interaction not possible with
.
Regioselectivity in Cross-Coupling
The molecule possesses two bromine atoms at the C1 and C4 positions. They are electronically and sterically differentiated:
-
C1-Br (Ortho to
): This position is sterically crowded.[] The oxidative addition of Palladium (Pd) is generally slower here due to the ortho-substituent.[] -
C4-Br (Meta to
): This position is sterically accessible.[] -
Selectivity Rule: In controlled Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the C4-bromide typically reacts first.[] This allows for the sequential construction of non-symmetric terphenyls or complex scaffolds.
Synthesis & Manufacturing Protocol
The synthesis of CAS 1000575-26-7 typically proceeds via the difluoromethylation of 2,5-dibromophenol.[] This method avoids the use of ozone-depleting chlorodifluoromethane (Freon-22) in favor of modern, safer reagents like sodium chlorodifluoroacetate or difluoromethyl sulfones.[]
Recommended Laboratory Scale Protocol
-
Precursor: 2,5-Dibromophenol[]
-
Reagent: Sodium chlorodifluoroacetate (
) or Difluoromethyl phenyl sulfone.[] -
Solvent: DMF or Acetonitrile (MeCN).[]
Step-by-Step Methodology:
-
Dissolution: Charge a flame-dried round-bottom flask with 2,5-dibromophenol (1.0 eq) and anhydrous DMF (0.5 M concentration).
-
Base Addition: Add Cesium Carbonate (
, 1.5 eq).[] Stir at room temperature for 30 minutes to form the phenoxide. -
Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 eq) cautiously.
-
Heating: Heat the reaction mixture to 90–100 °C. The reagent decarboxylates to generate the reactive difluorocarbene (
) species in situ, which inserts into the O-H bond (or reacts with the phenoxide).[] -
Quench & Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organics with brine to remove DMF.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Visualization of Synthesis Pathway
Caption: Synthesis of 1,4-Dibromo-2-(difluoromethoxy)benzene via difluorocarbene insertion.
Applications in Drug Discovery[1][2][8][9][10][11][12]
Bioisosteric Replacement
The
-
Phenols (
): It mimics the H-bond donor ability but blocks glucuronidation (Phase II metabolism), extending half-life.[] -
Thiols (
): Provides similar sterics with improved oxidative stability.[]
Sequential Functionalization Workflow
The primary utility of this scaffold is in library generation. By exploiting the reactivity difference between the two bromines, chemists can synthesize libraries of "Difluoromethoxy-core" compounds.[]
Experimental Logic:
-
Reaction A (C4 Selective): Perform Suzuki coupling at RT with limiting boronic acid. The sterically open C4-Br reacts.[]
-
Reaction B (C1 Selective): Perform a second coupling at elevated temperature (
) or using a more active catalyst (e.g., Pd-RuPhos) to engage the hindered C1-Br.[]
Reactivity Flowchart
Caption: Sequential cross-coupling strategy exploiting steric differentiation of bromine sites.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a Potent Halogenated Irritant .[]
-
GHS Classification:
-
Skin Irritation (Category 2)[]
-
Eye Irritation (Category 2A)[]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).[]
-
-
Handling Precautions:
-
Use only in a chemical fume hood.[3]
-
Avoid contact with alkali metals (risk of exothermic decomposition).[]
-
Incompatibility: Strong oxidizing agents.[]
-
-
First Aid: In case of eye contact, rinse immediately with varying amounts of water for at least 15 minutes.[3][4]
References
-
Meanwell, N. A. (2018).[][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [][5]
-
Zafrani, Y., et al. (2017).[] Difluoromethoxy-Benzene: A Novel Lipophilic Hydrogen Bond Donor. Journal of Medicinal Chemistry. []
-
PubChem Database . 1,4-Dibromo-2,5-difluorobenzene (Analogous Structure Data). National Library of Medicine. []
-
Hu, J., et al. (2006).[] Selective Difluoromethylation of Phenols. Chemical Communications.[5]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. fishersci.com [fishersci.com]
- 5. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
The Difluoromethoxy Group (-OCF₂H) as a Lipophilic Hydrogen Bond Donor in Arenes: A Technical Blueprint for Rational Drug Design
Executive Summary: The Paradox of Lipophilic Hydrogen Bond Donors
In modern medicinal chemistry, optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a lead compound often requires delicate structural compromises. Traditional hydrogen bond donors, such as hydroxyl (-OH) or amine (-NH₂) groups, are critical for target engagement but frequently suffer from poor metabolic stability (e.g., rapid Phase II conjugation) and low membrane permeability. Conversely, lipophilic groups enhance permeability and stability but eliminate crucial hydrogen-bonding interactions.
The difluoromethoxy group (-OCF₂H) emerges as a rare structural motif that bridges this dichotomy. By acting as a lipophilic hydrogen bond donor , the -OCF₂H moiety serves as a bioisostere for hydroxyl and thiol groups[1]. It maintains essential target interactions while simultaneously imparting the metabolic resilience and membrane permeability characteristic of fluorinated alkanes[2]. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating synthetic protocols for integrating the -OCF₂H group into arene scaffolds.
Physicochemical Profiling & Electronic Causality
The unique behavior of the -OCF₂H group is rooted in its electronic distribution. With a Hammett constant (
Comparative Physicochemical Data
The following table summarizes the quantitative physicochemical properties of the difluoromethoxy group relative to traditional functional groups, highlighting its balanced profile[1][2][3].
| Functional Group | Hammett Constant ( | Lipophilicity ( | H-Bond Acidity (A)* | Primary Metabolic Liability |
| -OH | -0.37 | -0.67 | High (~0.60) | Glucuronidation / Sulfation |
| -OCH₃ | -0.27 | -0.02 | None (0.00) | O-Demethylation (CYP450) |
| -OCF₃ | +0.35 | +1.04 | None (0.00) | Highly Stable |
| -OCF₂H | +0.14 | +0.20 to +0.60 | Moderate (0.085 - 0.126) | Highly Stable |
*Hydrogen bond acidity (A) determined via Abraham’s solute ¹H NMR analysis.
The "Chameleon" Effect: Conformational Adaptability
A defining feature of the aryl-OCF₂H motif is its "dynamic lipophilicity," driven by a low rotational barrier (
In a lipophilic environment (e.g., a lipid bilayer), the molecule rotates to shield the polarized C-H bond, exposing the lipophilic fluorine atoms to facilitate membrane permeation. Upon entering a polar environment (e.g., a protein binding pocket), the bond rotates to expose the C-H proton, enabling directional hydrogen bonding with target residues[4].
Figure 1: Conformational adaptation of the -OCF₂H group based on microenvironmental polarity.
Synthetic Methodologies: Installing the -OCF₂H Motif
Direct construction of the O-CF₂H bond at a late stage in synthesis has historically been challenging due to the high reactivity and rapid hydrolysis of difluorocarbene intermediates[4]. Modern approaches utilize biphasic systems or mechanochemical conditions to control carbene generation and partition the reactants effectively[5][6].
Protocol 1: Biphasic O-Difluoromethylation of Phenols using TMSCF₂Br
This protocol utilizes (Trifluoromethyl)trimethylsilane (TMSCF₂Br) as a privileged difluorocarbene precursor.
Causality & Logic: Generating difluorocarbene in a strictly aqueous environment leads to rapid hydrolysis. By utilizing a biphasic organic/aqueous system, the highly lipophilic phenol substrate partitions into the organic layer. The aqueous base (KOH) deprotonates the phenol at the phase boundary. The resulting phenoxide reacts rapidly with the difluorocarbene generated in situ in the organic phase, protecting the carbene from aqueous quenching and driving the reaction to high yields[6].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the target phenol (1.0 equiv, e.g., 1.0 mmol) in a non-polar organic solvent (e.g., Dichloromethane or Toluene, 5.0 mL).
-
Base Addition: Add a 20% aqueous KOH solution (2.0 mL) to the flask to create a distinct biphasic system. Cool the mixture to 0 °C using an ice bath.
-
Carbene Generation: Slowly add TMSCF₂Br (1.5 equiv, 1.5 mmol) dropwise over 10 minutes under vigorous stirring (≥800 rpm) to maximize the surface area of the phase boundary.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30–60 minutes. Monitor the disappearance of the starting material via TLC or LC-MS.
-
Workup & Purification: Dilute the mixture with additional organic solvent (10 mL) and separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
Self-Validating Analytical Workflows
To ensure the synthesized -OCF₂H arene functions as intended, its hydrogen bond donor capacity must be empirically validated. Relying solely on computational models is insufficient due to the dynamic rotational nature of the functional group.
Protocol 2: NMR-Based Quantification of Hydrogen Bond Acidity (Abraham's Method)
This self-validating protocol isolates the hydrogen bond donor capacity of the -CF₂H proton by comparing its behavior in competing and non-competing solvent environments[1].
Causality & Logic: Dimethyl sulfoxide (DMSO-d₆) is a strong hydrogen bond acceptor. When the -CF₂H proton forms a hydrogen bond with the oxygen of DMSO, electron density is pulled away from the proton, resulting in a distinct downfield shift in the ¹H NMR spectrum. Chloroform (CDCl₃) is a non-competing solvent. By measuring the chemical shift difference (
Step-by-Step Methodology:
-
Sample Preparation: Prepare two separate NMR tubes. In Tube A, dissolve 5.0 mg of the purified -OCF₂H arene in 0.6 mL of anhydrous CDCl₃. In Tube B, dissolve 5.0 mg of the same compound in 0.6 mL of anhydrous DMSO-d₆.
-
Standardization: Ensure both solvents contain 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (
= 0.00 ppm). -
Data Acquisition: Acquire ¹H NMR spectra for both samples at a strictly controlled temperature (e.g., 298 K) to prevent temperature-induced chemical shift variations.
-
Spectral Analysis: Identify the triplet signal corresponding to the -CF₂H proton (typically between
6.0 and 7.5 ppm, with a large geminal coupling constant Hz). -
Calculation: Calculate the chemical shift difference:
. -
Validation: Convert
to the hydrogen bond acidity parameter ( ) using the established linear free energy relationship: . An value between 0.085 and 0.126 confirms successful installation of a functional lipophilic hydrogen bond donor[1].
Medicinal Chemistry Integration & Workflow
The strategic replacement of metabolically labile groups (like -OCH₃) with -OCF₂H has led to blockbuster therapeutics. For instance, in the proton pump inhibitor Pantoprazole , the -OCF₂H group on the benzimidazole ring provides critical chemical stability, allowing the prodrug to survive systemic circulation until it reaches the highly acidic parietal cells where it is activated[2]. Similarly, in the PDE4 inhibitor Roflumilast , the group contributes to both target binding potency and resistance to oxidative metabolism[7].
Figure 2: Standardized workflow for evaluating the bioisosteric replacement of a lead compound with a difluoromethoxy analog.
By systematically applying the synthetic and analytical protocols detailed in this guide, drug development professionals can rationally leverage the difluoromethoxy group to break the traditional compromise between target affinity and pharmacokinetic stability.
References
- Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem Technical Guides.
- CCS Chemistry. (2022). Mechanochemical Difluoromethylations of Alcohols. Chinese Chemical Society.
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem Technical Guides.
- Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate.
- ACS Publications. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society.
- SIOC. (2022). A simple and highly efficient method for the double O-difluoromethylations of diphenols. Shanghai Institute of Organic Chemistry.
- PMC. (2021). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health.
- Semantic Scholar. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.
- Loison, et al. (2023). Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. European Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. sioc.ac.cn [sioc.ac.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Bioisosteric Replacement of Anisole with 2-(Difluoromethoxy)benzene Derivatives: A Technical Guide for Lead Optimization
Executive Summary
In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic modification of metabolic "soft spots." The methoxybenzene (anisole) moiety is a ubiquitous structural feature used to occupy hydrophobic pockets; however, it is notoriously susceptible to rapid Phase I metabolism. The bioisosteric replacement of the methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) has emerged as a highly sophisticated strategy to abrogate these metabolic liabilities while fine-tuning lipophilicity and target engagement. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for executing this critical structural transformation.
Mechanistic Rationale: The Liability vs. The Bioisostere
The Anisole Liability
The primary vulnerability of the anisole moiety lies in its susceptibility to Cytochrome P450 (CYP450)-mediated O-demethylation. The relatively weak C(sp³)-H bonds of the methoxy group undergo facile hydrogen atom transfer (HAT) within the CYP450 active site[1]. This enzymatic cleavage generates reactive phenolic intermediates, which are rapidly cleared via Phase II conjugation (e.g., glucuronidation) or oxidized into potentially toxic quinone methides, severely truncating the drug's in vivo half-life.
The Difluoromethoxy Advantage
Replacing the -OCH₃ group with an -OCF₂H moiety fundamentally alters the physicochemical landscape of the molecule through four distinct mechanisms:
-
Thermodynamic Metabolic Shielding: The substitution of hydrogen for fluorine increases the bond dissociation energy from approximately 414.2 kJ/mol (C-H) to 485.3 kJ/mol (C-F)[2]. This profound thermodynamic stabilization effectively halts CYP450-mediated HAT, preventing O-dealkylation.
-
Electronic Tuning: Unlike the strongly electron-donating methoxy group, the difluoromethoxy group is weakly electron-withdrawing, possessing a Hammett constant (
) of approximately +0.14[3]. By pulling electron density away from the aromatic ring via remote inductive effects, the -OCF₂H group mitigates the -density of the arene, protecting the core scaffold from electrophilic aromatic oxidation[1]. -
Dynamic Lipophilicity: Difluoromethoxybenzene is conformationally adaptable. Depending on the polarity of the biological microenvironment and steric pressure from ortho-substituents, it toggles between two primary conformations (torsion angles of
or ) separated by a low energy barrier, allowing it to optimize binding interactions dynamically[4]. -
Lipophilic Hydrogen Bonding: The strong electron-withdrawing nature of the gem-difluoro motif increases the acidity of the remaining hydrogen atom. This endows the -OCF₂H group with the rare ability to act as a lipophilic hydrogen bond donor, enabling novel interactions with target protein residues that a standard methoxy group cannot achieve[5].
CYP450-mediated metabolism of anisole vs. the metabolic stability of the difluoromethoxy bioisostere.
Quantitative Physicochemical Comparison
To guide rational drug design, the fundamental physicochemical shifts incurred by this bioisosteric replacement are summarized below.
| Physicochemical Property | Anisole Moiety (-OCH₃) | 2-(Difluoromethoxy)benzene (-OCF₂H) |
| Electronic Effect (Hammett | -0.27 (Strongly Electron Donating) | +0.14 (Weakly Electron Withdrawing) |
| Bond Dissociation Energy | ~414.2 kJ/mol (C-H bond) | ~485.3 kJ/mol (C-F bond) |
| Lipophilicity Contribution ( | Baseline | Moderate Increase (Context-dependent) |
| Hydrogen Bond Donor Capacity | None (Hydrogen bond acceptor only) | Yes (Acts as a lipophilic H-bond donor) |
| CYP450 Liability | High (Rapid O-demethylation) | Low (Resistant to oxidative cleavage) |
Experimental Methodologies & Validation Protocols
To successfully integrate the difluoromethoxy group and validate its metabolic advantages, researchers must employ robust synthetic and analytical workflows.
Step-by-step experimental workflow for the synthesis and ADME evaluation of difluoromethoxy analogs.
Protocol 1: Late-Stage Difluoromethylation of Phenol Precursors
Causality Focus: Traditional fluorination requires hazardous, ozone-depleting gases (e.g., Chlorodifluoromethane). This protocol utilizes Sodium chlorodifluoroacetate (
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert N₂ atmosphere, dissolve the target phenol precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Reasoning: DMF is a polar aprotic solvent that stabilizes the transient carbene intermediate and facilitates the nucleophilic attack.
-
Deprotonation: Add Cesium Carbonate (
, 2.5 eq) to the solution and stir for 15 minutes at room temperature to fully generate the phenoxide anion. -
Carbene Generation: Add Sodium chlorodifluoroacetate (2.0 eq) in a single portion. Gradually heat the reaction mixture to 100°C. Reasoning: Controlled heating initiates the thermal decarboxylation of the acetate, releasing
directly into the presence of the highly nucleophilic phenoxide. -
Quenching & Extraction: After 4-6 hours (monitor via TLC/LC-MS), cool the reaction to room temperature and quench with distilled water. Reasoning: Water safely hydrolyzes any unreacted carbene and dissolves the inorganic cesium/sodium salts. Extract the aqueous layer with Ethyl Acetate (3x).
-
Characterization: Purify via flash chromatography. Confirm the structural identity using ¹⁹F-NMR; the -OCF₂H group typically presents as a distinct doublet (due to H-F coupling) around -80 to -85 ppm.
Protocol 2: Self-Validating Microsomal Stability Assay (HLM)
Causality Focus: To empirically prove the bioisosteric advantage, the synthesized analog must be tested against Human Liver Microsomes (HLM). This protocol is designed as a self-validating system : it incorporates both positive and negative controls to ensure that any observed stability is due to the chemical structure, not a failure of the enzymatic assay.
Step-by-Step Methodology:
-
System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Reasoning: Mg²⁺ is a critical cofactor for optimal CYP450 structural integrity and function.
-
Pre-Incubation: In separate vials, mix HLM (final protein concentration 0.5 mg/mL) with the test compound (difluoromethoxy analog), the parent anisole compound (comparative control), and Dextromethorphan (positive control for CYP2D6/3A4 activity). Incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolism by adding NADPH (final concentration 1 mM) to all vials except the negative control vial. Reasoning: NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle. The negative control (minus NADPH) proves that any degradation observed in the test vials is strictly CYP-mediated and not due to chemical instability in the buffer.
-
Time-Course Sampling: At
and minutes, extract 50 L aliquots and immediately quench into 150 L of ice-cold acetonitrile containing an internal standard. Reasoning: Cold acetonitrile instantaneously denatures the CYP enzymes, halting the reaction and precipitating proteins for clean LC-MS/MS injection. -
Data Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (
) and half-life ( ). -
Validation Check: The assay is only considered valid if the Dextromethorphan and parent anisole compounds show rapid degradation, while the negative control remains at 100%. Under these validated conditions, the prolonged
of the difluoromethoxy analog confirms successful bioisosteric optimization.
Conclusion
The strategic replacement of an anisole moiety with a 2-(difluoromethoxy)benzene derivative is a masterclass in rational drug design. By leveraging the immense bond strength of the C-F bond, modulating the electronic density of the arene, and introducing a unique lipophilic hydrogen bond donor, medicinal chemists can rescue promising scaffolds from rapid metabolic clearance. When executed with rigorous synthetic protocols and validated through controlled in vitro ADME assays, this bioisosteric swap significantly elevates the probability of clinical success.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:[Link]
-
Partially Fluorinated Alkoxy Groups − Conformational Adaptors to Changing Environments Source: ResearchGate URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) / NIH URL:[Link]
Sources
The Electronic Architecture of Ortho-Difluoromethoxy Aryl Bromides: A Technical Guide for Medicinal Chemistry
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
The strategic incorporation of fluorinated motifs is a cornerstone of modern drug design. Among these, the difluoromethoxy group (–OCF₂H) has emerged as a uniquely versatile substituent, acting as a lipophilic hydrogen bond donor with dynamic conformational properties. This whitepaper explores the specific electronic and steric interplay that occurs when the –OCF₂H group is positioned ortho to an aryl bromide. By dissecting the causality between conformational locking and C–Br bond activation, this guide provides actionable insights and self-validating protocols for leveraging these scaffolds in cross-coupling methodologies.
The Physicochemical Profile of the –OCF₂H Group
Unlike the strongly electron-withdrawing trifluoromethoxy (–OCF₃) group, which adopts a strictly orthogonal conformation due to severe steric and stereoelectronic (anomeric
In an unhindered environment, the –OCF₂H group can adopt a coplanar conformation. This allows the oxygen lone pairs to conjugate with the aromatic
Quantitative Data: Substituent Electronic Parameters
To understand the electronic impact of fluorination on methoxy groups, we must compare their Hammett substituent constants.
| Substituent | Conformational Preference | ||
| –OCH₃ | +0.12 | -0.27 | Coplanar (Strong +R) |
| –OCF₂H | +0.20 | +0.14 | Flexible (Environment Dependent) |
| –OCF₃ | +0.39 | +0.36 | Orthogonal (Strong –I, No +R) |
| (Data synthesized from standard Hammett constant compilations[2],[4]) |
The Ortho Effect: Conformational Locking and C–Br Activation
The true synthetic utility of the –OCF₂H group is unlocked when it is placed ortho to a bulky leaving group, such as a bromide[5].
The Causality of Activation:
When positioned ortho to a bromine atom, the –OCF₂H group experiences significant steric repulsion. To minimize this steric clash, the molecule is forced into an orthogonal conformation relative to the aromatic ring. This rotation breaks the orbital overlap between the oxygen's p-orbital and the aromatic
Consequently, the strong inductive electron-withdrawing (–I) effect of the fluorine atoms operates unmitigated. This localized, intense electron withdrawal heavily polarizes the adjacent C–Br bond, significantly lowering the energy of the
Conformational locking of o-OCF2H aryl bromides and its effect on C-Br bond activation.
Self-Validating Experimental Protocols
To harness the reactivity of these scaffolds, rigorous and reproducible methodologies are required. The following protocols are designed as self-validating systems to ensure high fidelity in both synthesis and downstream application.
Protocol A: Synthesis of o-Difluoromethoxy Aryl Bromides
Traditional difluoromethylation relies on toxic, ozone-depleting freon gases. This protocol utilizes sodium chlorodifluoroacetate, which thermally decarboxylates to generate a difluorocarbene intermediate in situ. This provides a self-validating visual cue: the evolution of CO₂ gas directly correlates with the generation of the active carbene species[6].
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried 100 mL round-bottom flask with ortho-bromophenol (10.0 mmol, 1.0 equiv), Cs₂CO₃ (15.0 mmol, 1.5 equiv), and 25 mL of anhydrous DMF.
-
Reagent Addition: Add sodium chlorodifluoroacetate (20.0 mmol, 2.0 equiv) to the stirring suspension.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 100°C under a nitrogen atmosphere. Causality checkpoint: Observe steady bubbling (CO₂ evolution). The base deprotonates the phenol, and the resulting phenoxide traps the electrophilic difluorocarbene generated from the decarboxylation[6].
-
Reaction Monitoring: Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1). The highly lipophilic product will elute significantly faster than the starting phenol.
-
Workup: Cool to room temperature, quench with 50 mL of H₂O, and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography on silica gel to yield the pure o-difluoromethoxy aryl bromide.
Protocol B: Kinetic Benchmarking via Competitive Cross-Coupling
To empirically validate the electronic acceleration caused by the ortho-OCF₂H group, a competitive Suzuki-Miyaura cross-coupling assay is performed against a para-OCF₂H aryl bromide control.
Step-by-Step Methodology:
-
Setup: In a single Schlenk tube, combine o-difluoromethoxy bromobenzene (1.0 mmol) and p-difluoromethoxy bromobenzene (1.0 mmol).
-
Substoichiometric Reagent: Add phenylboronic acid (0.8 mmol). Causality checkpoint: Using a substoichiometric amount of the nucleophile forces the two electrophiles to compete for the palladium catalyst, revealing their intrinsic relative rates of oxidative addition.
-
Catalyst & Base: Add K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (5 mol%).
-
Solvent & Heating: Suspend in a degassed mixture of Toluene/EtOH/H₂O (5:1:1, 7 mL). Heat to 80°C for 2 hours.
-
Analysis: Quench the reaction and analyze the crude mixture via quantitative ¹⁹F NMR (using trifluorotoluene as an internal standard). The ortho-isomer will exhibit significantly higher conversion due to the sterically-induced orthogonal conformation maximizing the –I effect.
Workflow for the synthesis, isolation, coupling, and analysis of o-OCF2H aryl bromides.
Implications for Drug Development
The ortho-difluoromethoxy aryl bromide scaffold is not just a synthetic curiosity; it is a highly functionalized building block. Once the bromide is utilized in cross-coupling to build the molecular core, the remaining –OCF₂H group serves critical pharmacological functions. It enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho position, increases membrane permeability via modulated lipophilicity, and can act as a targeted hydrogen bond donor within a protein's binding pocket[3]. Understanding the conformational dynamics of this group ensures that medicinal chemists can accurately predict both the synthetic behavior and the biological target engagement of their lead compounds.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry Benchchem
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry - ACS Public
- Difluoromethylation of Phenols - Organic Syntheses Procedure Organic Syntheses
- 2-Bromo-6-(difluoromethoxy)benzaldehyde Benchchem
- Conformational preference of fluorinated ethers ResearchG
- Hammett substituent constants Bluffton University / Stenutz
Sources
Metabolic Stability of Aryl Difluoromethyl Ethers in Drug Discovery
Executive Summary
In the optimization of lead compounds, the aryl difluoromethyl ether (
This guide details the physicochemical rationale, metabolic mechanisms, and experimental workflows necessary to leverage aryl difluoromethyl ethers for extending half-life (
The Physicochemical Rationale
The substitution of hydrogen with fluorine profoundly alters the electronic and steric environment of the ether linkage. The
The Lipophilic Hydrogen Bond Donor
The defining feature of the
-
H-Bond Acidity: The
proton can interact with protein backbone carbonyls or water, a property absent in . -
Conformation: The
group typically adopts an anti-coplanar conformation relative to the aryl ring to maximize resonance overlap between the oxygen lone pair and the aromatic -system, though it is bulkier than a methoxy group.
Comparative Properties
The following table summarizes the shift in properties when replacing a methoxy group with its fluorinated analogues.
Table 1: Physicochemical Comparison of Aryl Ether Bioisosteres
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( | Impact on Drug Design |
| Electronic Effect ( | -0.27 (Donor) | +0.18 (Weak Withdrawer) | +0.35 (Strong Withdrawer) | Modulates aryl ring electron density; |
| Lipophilicity ( | Reference (0.0) | +0.6 to +0.8 | +1.0 to +1.2 | |
| H-Bond Donor | No | Yes (Weak) | No | Critical for maintaining potency if the original |
| Metabolic Liability | High ( | Low | Very Low |
Mechanisms of Metabolic Stability
The primary driver for incorporating
Blockade of Hydrogen Atom Transfer (HAT)
The metabolism of aryl methyl ethers (anisoles) proceeds via Hydrogen Atom Transfer (HAT) from the
Why
-
Bond Dissociation Energy (BDE): The
bond in a difluoromethyl group is significantly stronger than in a methyl group.-
The electron-withdrawing fluorines strengthen the
bond, raising the activation energy for the initial abstraction step.
-
The electron-withdrawing fluorines strengthen the
-
Polarity Mismatch: The CYP450 Compound I is electrophilic. The electron-poor
bond of the group (due to fluorine electronegativity) is deactivated toward attack by the electrophilic oxidant.
Visualization of Metabolic Blockade
The following diagram illustrates the divergence in metabolic fate between a standard anisole and a difluoromethyl ether.
Figure 1: Mechanism of CYP450-mediated metabolic blockade. The high Bond Dissociation Energy (BDE) and electron-deficiency of the
Case Studies in Drug Discovery
Roflumilast (Daliresp/Daxas)
Roflumilast, a PDE4 inhibitor for COPD, exemplifies the successful use of
-
Challenge: Early catechol-based PDE4 inhibitors suffered from rapid metabolism (short
) and emetic side effects. -
Solution: The 3,4-dimethoxy motif common in early inhibitors (like Rolipram) was replaced. The 4-position was substituted with
. -
Outcome: The
group prevented 4-O-demethylation. While the 3-position (cyclopropylmethoxy) is eventually metabolized to the active N-oxide, the difluoromethoxy group remains intact, contributing to a total effective half-life of ~17-30 hours, allowing for once-daily dosing.
Pantoprazole (Protonix)
Pantoprazole uses a difluoromethoxy group on the benzimidazole ring.
-
Role: In addition to metabolic stability, the electron-withdrawing nature of
modulates the pKa of the benzimidazole nitrogen (pKa ~3.96). This lowers the basicity compared to omeprazole, making pantoprazole more stable at neutral pH and highly selective for the acidic environment of the parietal cell canaliculi, where it is activated.
Experimental Protocols: Assessing Stability
To validate the stability conferred by the
In Vitro Microsomal Stability Assay
This protocol determines the Intrinsic Clearance (
Materials:
-
Test Compounds (
DMSO stock). -
Human Liver Microsomes (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution (Acetonitrile with internal standard).
Workflow:
-
Preparation: Dilute test compound to
in phosphate buffer (0.1% DMSO final). -
Pre-incubation: Mix compound with microsomes (
final) at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (
) at minutes. -
Quenching: Immediately dispense into
ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min. -
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Calculation:
Plot
Workflow Diagram
Figure 2: Step-by-step workflow for determining intrinsic clearance in liver microsomes.
Synthesis Considerations
Accessing these motifs requires specific reagents, as standard alkylation is not feasible.
-
Standard Reagent: Sodium chlorodifluoroacetate (
) . -
Modern Alternative: Difluoromethyl triflate (
) .-
Advantages: Mild conditions, avoids high temperatures, suitable for late-stage functionalization.
-
-
Process Safety: Avoid older methods using Freon-22 (
) gas due to environmental and safety hazards in scale-up.
References
-
Erickson, J. A., et al. (2010). "The effect of fluorine substitution on the lipophilicity and metabolic stability of phenol derivatives." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Hermann, G. N., et al. (2015). "Roflumilast: A Review of its Use in the Treatment of Chronic Obstructive Pulmonary Disease." Drugs. Link
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ether: A Lipophilic Hydrogen Bond Donor."[5] Journal of Medicinal Chemistry. Link
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link
Sources
Safety Data Sheet (SDS) Technical Guide: 1,4-Dibromo-2-(difluoromethoxy)benzene
Part 1: Chemical Identity & Strategic Research Context
Substance Name: 1,4-Dibromo-2-(difluoromethoxy)benzene CAS Registry Number: 1000575-26-7 Molecular Formula: C₇H₄Br₂F₂O Molecular Weight: 301.91 g/mol
The "Why" for Researchers
In modern drug discovery, this compound serves as a high-value fluorinated scaffold . The difluoromethoxy (-OCHF₂) group acts as a lipophilic hydrogen bond donor/acceptor bioisostere, often modulating metabolic stability (blocking metabolic soft spots) and membrane permeability in lead compounds.
The 1,4-dibromo substitution pattern provides two distinct vectors for functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to build complex core structures around the stable fluorinated ether motif.
Part 2: Hazard Identification & Toxicology (GHS Classification)
Signal Word: WARNING
Hazard Statements (H-Codes)
| Code | Classification | Mechanism of Action |
| H227 | Combustible Liquid | Flash point likely between 60°C and 93°C. Vapor accumulation in headspace can ignite. |
| H315 | Skin Irritation (Cat 2) | Lipophilic halogenated aromatics penetrate the stratum corneum, causing dermatitis and defatting. |
| H319 | Eye Irritation (Cat 2A) | Direct contact causes conjunctival redness and potential corneal injury. |
| H335 | STOT-SE (Resp.[1][2] Irrit.) | Inhalation of vapors triggers mucosal inflammation in the upper respiratory tract. |
Precautionary Logic (P-Codes)[2][3]
-
P210: Keep away from heat/sparks. (Prevents flash-over of organic vapors).[3]
-
P261: Avoid breathing mist/vapors.[3][4][5][6] (Requires engineering controls).
-
P280: Wear protective gloves/eye protection.[3][4][5][6] (Standard barrier protection).[3][4][5][6]
Part 3: Senior Scientist Handling & Storage Protocol
Storage Integrity System
For research-grade intermediates, stability is paramount. The -OCHF₂ group is generally robust, but the aryl bromide bonds are susceptible to photolytic cleavage over time.
-
Atmosphere: Store under inert gas (Argon or Nitrogen). Oxygen exclusion prevents slow oxidation of trace impurities.
-
Temperature: 2–8°C (Refrigerated). While some vendors list Room Temperature (RT), refrigeration retards thermal decomposition and minimizes vapor pressure, reducing inhalation risk upon opening.
-
Light: Amber glass or foil-wrapped secondary containment is mandatory to prevent debromination.
Handling Workflow (DOT Visualization)
Figure 1: Standard Operating Procedure (SOP) for maintaining chemical integrity and operator safety.
Part 4: Emergency Response & First Aid[3]
Exposure Response Matrix
| Exposure Route | Immediate Action | Scientific Rationale |
| Ocular | Rinse for 15 min; lift eyelids. | Dilution is critical to prevent pH-induced corneal etching or solvent burn. |
| Dermal | Wash with soap/water.[3][4][5][6] Do NOT use ethanol. | Ethanol increases skin permeability, potentially driving the toxin deeper into the dermis. |
| Inhalation | Move to fresh air.[3][4][5][6][7] Support respiration.[2][3][4][5][6][7] | Remove source of mucosal irritant; oxygenate to prevent hypoxia if edema occurs. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevents aspiration pneumonia; vomiting re-exposes the esophagus to the irritant. |
Spill Management Logic
-
Evacuate & Ventilate: Remove ignition sources (H227).
-
PPE Upgrade: If spill >10mL, upgrade to respiratory protection (half-mask with organic vapor cartridge).
-
Containment: Use vermiculite or sand. Do not use combustible materials (sawdust) as the liquid is combustible.
-
Disposal: Collect in a dedicated halogenated organic waste container.
Part 5: Synthesis & Reactivity Context[8]
Chemical Compatibility
-
Compatible: Standard organic solvents (DCM, THF, Toluene).
-
Incompatible:
-
Strong Oxidizers: Risk of exothermic reaction.
-
Strong Bases (e.g., t-BuLi): While Lithium-Halogen exchange is a desired reaction, uncontrolled contact can lead to runaways.
-
Reducing Agents: May strip bromine atoms non-selectively.
-
Synthesis Safety Workflow (DOT Visualization)
Figure 2: Logical flow for safely utilizing 1,4-dibromo-2-(difluoromethoxy)benzene in synthesis.
References
-
PubChem. (n.d.).[1] Compound Summary for CAS 1000575-26-7. Retrieved March 5, 2026, from [Link](Note: General halogenated ether data extrapolated where specific CAS data is limited).
Sources
- 1. 1,4-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dibromo-2,5-difluorobenzene 98 327-51-5 [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. echemi.com [echemi.com]
Methodological & Application
Application Note: Scalable Synthesis of 1,4-Dibromo-2-(difluoromethoxy)benzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Introduction of lipophilic hydrogen-bond donors in medicinal chemistry scaffolds.
Introduction & Strategic Rationale
The incorporation of the difluoromethoxy (–OCHF₂) group into aromatic scaffolds is a highly sought-after transformation in modern drug discovery. As a lipophilic bioisostere for hydroxyl or methoxy groups, the –OCHF₂ moiety significantly enhances metabolic stability and membrane permeability. This application note details a highly robust, scalable protocol for the synthesis of 1,4-dibromo-2-(difluoromethoxy)benzene from 2,5-dibromophenol .
Historically, the difluoromethylation of phenols relied heavily on chlorodifluoromethane (Freon-22)[1]. However, Freon-22 is an ozone-depleting substance (ODS) that requires specialized pressurized reactors and often yields inconsistent results due to the competitive dimerization of the carbene intermediate[2]. To circumvent these limitations, this protocol utilizes sodium chlorodifluoroacetate (ClCF₂COONa) . Originally pioneered in the 1960s, this bench-stable, solid reagent has re-emerged as the industry standard due to its low environmental impact, bulk availability, and operational simplicity.
Mechanistic Pathway
The reaction proceeds via a base-mediated, decarboxylative α-elimination mechanism[2].
-
Deprotonation: Cesium carbonate (Cs₂CO₃) deprotonates 2,5-dibromophenol to generate the nucleophilic phenoxide anion.
-
Carbene Generation: Upon heating to 90 °C, ClCF₂COONa undergoes thermal decarboxylation. It releases CO₂ gas and eliminates sodium chloride to generate the highly electrophilic singlet difluorocarbene (:CF₂)[2].
-
Electrophilic Addition & Protonation: The phenoxide attacks the transient :CF₂ species. The resulting difluoromethyl ether anion is rapidly protonated by the water co-solvent to yield the final product[2].
Figure 1: Mechanistic pathway for the decarboxylative difluoromethylation of 2,5-dibromophenol.
Experimental Causality & Self-Validating Systems
A successful protocol relies on understanding the physicochemical role of each component. Do not deviate from these parameters without understanding the underlying causality:
-
The Critical Role of Water: The reaction utilizes a ~9:1 mixture of anhydrous DMF and deionized water[3]. Water is not merely a co-solvent; it is the essential proton source for the final intermediate. Furthermore, it solubilizes the inorganic salts, preventing the reaction from becoming an unmanageable slurry and ensuring a controlled, homogeneous release of :CF₂.
-
Degassing to Prevent Oxidation: Phenols, particularly halogenated variants, are susceptible to oxidative degradation into quinones at elevated temperatures. Degassing the solvent mixture with nitrogen prior to reagent addition prevents this yield-killing side reaction[3].
-
Open-System Heating (Safety Critical): Because the reaction generates stoichiometric amounts of CO₂ gas, a closed system poses a severe explosion hazard. The use of a flame-dried air condenser allows the gas to vent safely while refluxing the solvent[3].
-
The 10% LiCl Wash: DMF is notoriously miscible with both aqueous and organic phases, leading to persistent contamination and emulsions. Washing the organic layer with a 10% aqueous lithium chloride solution dramatically increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer via the salting-out effect[3].
Quantitative Data & Stoichiometry
The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
| 2,5-Dibromophenol | 251.90 | 1.0 | 2.52 g | Limiting Reagent |
| Sodium chlorodifluoroacetate | 152.48 | 2.8 | 4.27 g | Carbene Precursor |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 1.5 | 4.89 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 15.3 mL | Primary Solvent |
| Deionized Water (H₂O) | 18.02 | - | 1.8 mL | Co-solvent / Proton Source |
Step-by-Step Experimental Protocol
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target ether.
Phase 1: Setup & Degassing
-
Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 2,5-dibromophenol (2.52 g, 10.0 mmol) and Cs₂CO₃ (4.89 g, 15.0 mmol).
-
Seal the flask with a rubber septum. Sequentially inject dry DMF (15.3 mL) and deionized water (1.8 mL) via syringe.
-
Self-Validation Cue: The mixture will form a suspension.
-
Degas the stirring solution by bubbling nitrogen gas directly through the liquid for 1 hour to displace dissolved oxygen[3].
Phase 2: Carbene Generation
-
Briefly remove the septum and add sodium chlorodifluoroacetate (4.27 g, 28.0 mmol) in one rapid portion under a positive stream of nitrogen.
-
Immediately equip the flask with a flame-dried air condenser (open to a nitrogen bubbler to allow gas escape).
-
Lower the flask into a pre-heated oil bath at 90 °C.
-
Self-Validation Cue: Within 10–15 minutes, vigorous bubbling (CO₂ evolution) will be observed. The solution will gradually transition to a thick, yellowish suspension as NaCl and CsCl precipitate[3]. Stir vigorously (≥500 rpm) for 2 to 4 hours.
Phase 3: Quenching & Extraction
-
Monitor the reaction via TLC (10% EtOAc in Hexanes). Self-Validation Cue: The product is highly lipophilic and will elute significantly higher (R_f ~ 0.7) than the polar starting phenol (R_f ~ 0.3).
-
Once complete, remove the flask from the heat and cool to room temperature (23 °C).
-
Dilute the mixture with deionized water (25 mL) to dissolve the precipitated salts, then transfer to a separatory funnel.
-
Extract the aqueous layer with a 1:4 mixture of EtOAc/Hexanes (3 × 30 mL).
Phase 4: Washing & Isolation
-
Combine the organic layers. To remove the DMF, wash the organic phase sequentially with a 10% aqueous LiCl solution (5 × 30 mL)[3].
-
Perform a final wash with saturated aqueous NaCl (brine) (1 × 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via a short silica gel plug (eluting with 100% Hexanes to 5% EtOAc/Hexanes) to afford the pure 1,4-dibromo-2-(difluoromethoxy)benzene as a clear to pale-yellow oil.
Analytical Characterization (Expected)
To verify the integrity of the synthesized 1,4-dibromo-2-(difluoromethoxy)benzene, utilize the following expected NMR parameters:
-
¹H NMR (400 MHz, CDCl₃): The diagnostic difluoromethoxy proton will appear as a distinct triplet at δ ~6.55 ppm with a massive geminal fluorine-hydrogen coupling constant (²J_{H-F} ≈ 73.5 Hz ). The aromatic protons will appear as a doublet (H-3), a doublet of doublets (H-4), and a closely coupled doublet (H-6) between δ 7.00 – 7.60 ppm.
-
¹⁹F NMR (376 MHz, CDCl₃): A characteristic doublet will be observed at δ ~ -81.0 ppm (²J_{F-H} ≈ 73.5 Hz ).
-
¹³C NMR (100 MHz, CDCl₃): The difluoromethyl carbon will resonate as a triplet at δ ~115.8 ppm (¹J_{C-F} ≈ 260 Hz ), confirming the successful installation of the –OCHF₂ group.
References
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. "Difluoromethylation of Phenols." Organic Syntheses, 2024, 101, 164. 3
-
Hands, A. T., et al. "Difluoromethylation of Phenols - Organic Syntheses Procedure." Organic Syntheses, 2024. 2
-
Ni, C., & Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene." Chinese Journal of Chemistry, 2014.
-
"Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids." Green Chemistry (RSC Publishing), 2017. 1
Sources
Application Note: Regioselective Suzuki-Miyaura Coupling of 1,4-Dibromo-2-(difluoromethoxy)benzene
This Application Note is designed for medicinal chemists and process engineers focusing on the regioselective functionalization of polyhalogenated fluorinated scaffolds.
Executive Summary
The 1,4-dibromo-2-(difluoromethoxy)benzene scaffold is a high-value intermediate in drug discovery, particularly for modulating lipophilicity and metabolic stability via the difluoromethoxy (–OCF₂H) group. However, the presence of two chemically distinct bromine atoms presents a regioselectivity challenge.[1]
This guide details the protocols for differentiating between the C4-bromo (Site B) and C1-bromo (Site A) positions. Under standard catalytic conditions, the reaction is governed by steric differentiation, favoring oxidative addition at the less hindered C4 position. Reversing this selectivity to favor C1 requires specialized ligand systems or directing groups.
Mechanistic Analysis & Site Discrimination
To achieve high regioselectivity, one must understand the interplay between steric hindrance and electronic activation.
Structural Analysis[2]
-
Site A (C1-Br): Positioned ortho to the bulky –OCF₂H group. The difluoromethoxy group exerts a strong inductive electron-withdrawing effect (-I), potentially activating this site for oxidative addition, but the steric bulk of the –OCF₂H group significantly impedes the approach of the palladium catalyst.
-
Site B (C4-Br): Positioned meta to the –OCF₂H group. This site is sterically unencumbered.
The Selectivity Rule
In the absence of a specific chelating directing group, steric factors dominate the regioselectivity of oxidative addition with standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).
-
Primary Reaction (Kinetic Product): Coupling at C4 (Site B) .
-
Secondary Reaction: Coupling at C1 (Site A) (requires higher temperatures or excess boronic acid).
Reaction Pathway Diagram
The following diagram illustrates the sequential functionalization workflow.
Figure 1: Sequential arylation workflow favoring C4-substitution followed by C1-substitution.
Experimental Protocols
Protocol A: C4-Selective Mono-Arylation (Site B)
This protocol is optimized to maximize the yield of the mono-coupled product while minimizing the formation of the bis-arylated byproduct.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Substrate | 1.0 | Electrophile |
| Arylboronic Acid | 1.05 | Nucleophile (Limiting reagent is critical) |
| Pd(dppf)Cl₂·DCM | 0.03 | Catalyst (Bidentate ligand enhances stability) |
| K₂CO₃ (2.0 M aq) | 3.0 | Base |
| 1,4-Dioxane | [0.2 M] | Solvent |
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with 1,4-dibromo-2-(difluoromethoxy)benzene (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and 2.0 M aqueous K₂CO₃ via syringe.
-
Reaction: Heat the mixture to 60 °C .
-
Critical Note: Do not exceed 65 °C initially. Higher temperatures promote oxidative addition at the sterically hindered C1 site, leading to bis-coupling.
-
-
Monitoring: Monitor via HPLC/UPLC at 2-hour intervals. Look for the consumption of the boronic acid.
-
Target: >90% conversion of boronic acid; <5% bis-coupled product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product usually elutes significantly later than the unreacted dibromide but earlier than the bis-coupled byproduct.
Protocol B: Sequential C1-Arylation (Site A)
To functionalize the remaining ortho-bromide (C1) after C4-coupling.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| C4-Arylated Intermediate | 1.0 | Electrophile |
| Arylboronic Acid (Ar²) | 1.5 - 2.0 | Nucleophile (Excess required) |
| Pd(PPh₃)₄ | 0.05 | Catalyst (Phosphine rich) |
| Na₂CO₃ | 3.0 | Base |
| Toluene / EtOH / H₂O | 4:1:1 | Solvent System |[2]
Step-by-Step Procedure:
-
Setup: Combine the C4-arylated intermediate, the second boronic acid (Ar²), and Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat the mixture to 90–100 °C (reflux).
-
Note: The steric hindrance of the –OCF₂H group requires higher thermal energy for the palladium to insert into the C1–Br bond.
-
-
Completion: Reaction typically requires 12–18 hours.
-
Purification: Standard aqueous workup and chromatography.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Selectivity (High Bis-product) | Temperature too high | Reduce Protocol A temperature to 40–50 °C. |
| Low Selectivity (High Bis-product) | Excess Boronic Acid | Strictly limit Boronic Acid to 1.0–1.05 equiv. Add dropwise if necessary. |
| No Reaction at C1 (Protocol B) | Steric Hindrance | Switch to a highly active catalyst system: Pd₂(dba)₃ + SPhos or XPhos . These bulky, electron-rich ligands facilitate oxidative addition at hindered chlorides/bromides. |
| Debromination | Protodehalogenation | Ensure solvents are thoroughly degassed. Reduce reaction time. |
References
-
General Mechanism & Selectivity: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.
- Regioselectivity in Polyhalogenated Arenes: Langer, P. "Regioselective Suzuki-Miyaura Coupling Reactions of Polyhalogenated Arenes." Advanced Synthesis & Catalysis, 2010, 352, 1–45. (Validated general trend: Less hindered site reacts first).
-
Ligand Effects on Site Selectivity (Analogous 2,4-Dibromo Ethers): Xu, L., et al. "A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers."[1] Chemical Science, 2023 .[3] Note: This reference highlights that reversing the standard selectivity (to favor C1/C2) requires highly specialized ligands like JackiePhos, confirming that standard conditions favor C4.
-
Application in Fluorinated Biphenyls: Joshi-Pangu, A., et al. "Synthesis of Fluorinated Biphenyls."[3] Journal of Organic Chemistry, 2014 .
Sources
- 1. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Precision Engineering of Fluorinated Biaryls: Site-Selective Cross-Coupling of 1,4-Dibromo-2-(difluoromethoxy)benzene
[1]
Executive Summary
The difluoromethoxy (-OCHF₂) group is a high-value pharmacophore in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor that modulates metabolic stability and membrane permeability (bioisostere of methoxy and trifluoromethoxy groups).[1] However, incorporating this motif into complex scaffolds often requires the use of 1,4-dibromo-2-(difluoromethoxy)benzene (CAS: 1000575-26-7) as a linchpin.[1]
This guide addresses the critical challenge of site-selectivity . With two chemically distinct bromine atoms, achieving regiocontrol is paramount.[1] This protocol delineates the mechanistic basis and experimental procedures to selectively functionalize the C4-position (sterically accessible) followed by the C1-position (ortho-hindered), enabling the programmable assembly of non-symmetric terphenyls.
Strategic Analysis: The "Battle of the Bromides"
To master this reaction, one must understand the electronic and steric landscape of the substrate.
Substrate Mapping[1]
-
Position 1 (C1-Br): Located ortho to the -OCHF₂ group.
-
Sterics: High.[1] The -OCHF₂ group is bulkier than a methoxy group (-OMe) due to the Van der Waals radius of fluorine (1.47 Å) vs hydrogen (1.20 Å). This creates a "steric wall" hindering phosphine-ligated palladium.[1]
-
Electronics: The -OCHF₂ group is an Electron Withdrawing Group (EWG) by induction (-I) but a weak donor by resonance (+R).[1] While the -I effect theoretically activates C1 toward oxidative addition (making the C-Br bond more electron-deficient), the steric penalty dominates under standard catalytic cycles.[1]
-
-
Position 4 (C4-Br): Located meta to the -OCHF₂ group.
-
Sterics: Low.[1] Unhindered access for the catalyst.
-
Electronics: Less perturbed by the -OCHF₂ group.
-
The Selectivity Rule
"Sterics Dictate Precedence." Under kinetically controlled conditions (low catalyst load, moderate temperature), the palladium catalyst will preferentially undergo oxidative addition at the C4-Br bond. The C1-Br bond remains intact, preserved for a second cross-coupling event.[1]
Visualization: Selectivity & Workflow
Caption: Logical flow of site-selective coupling. Path A (Green) is the dominant kinetic pathway.
Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Synthesize 4-aryl-1-bromo-2-(difluoromethoxy)benzene without touching the C1-bromide.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Electrophile | 1,4-dibromo-2-(difluoromethoxy)benzene |
| Boronic Acid (R¹) | 1.05 | Nucleophile | Slight excess only.[1] Avoid >1.1 eq to prevent double coupling. |
| Pd(PPh₃)₄ | 0.02 | Catalyst | Tetrakis is preferred over Pd(dppf)Cl₂ here; the bulky PPh₃ ligands enhance steric sensitivity, improving C4 selectivity. |
| Na₂CO₃ (2M aq) | 2.5 | Base | Mild base prevents hydrolysis of -OCHF₂.[1] |
| DME | - | Solvent | Dimethoxyethane (degassed).[1] |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Charging: Add Substrate (1.0 eq), Boronic Acid (1.05 eq), and Pd(PPh₃)₄ (2 mol%).
-
Solvent: Add degassed DME (0.1 M concentration relative to substrate).[1] Stir for 5 mins to dissolve.
-
Activation: Add degassed 2M Na₂CO₃ (2.5 eq). The biphasic mixture will turn yellow/orange.
-
Reaction: Heat to 80°C (oil bath temperature).
-
Critical Checkpoint: Monitor by TLC/HPLC at 2 hours. Do not overheat. Higher temps (>100°C) promote C1 activation.[1]
-
-
Workup: Once starting material is consumed (<2% remaining), cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄.[1][2]
-
Purification: Flash chromatography. The mono-coupled product is usually significantly more polar than the starting dibromide but less polar than the bis-coupled byproduct.[1]
Protocol B: Sequential C1-Coupling (Synthesis of Asymmetric Terphenyls)
Objective: Functionalize the sterically hindered C1-bromide in the product from Protocol A.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Mono-coupled Product | 1.0 | Electrophile | From Protocol A. |
| Boronic Acid (R²) | 1.5 | Nucleophile | Excess ensures completion.[1] |
| Pd(OAc)₂ | 0.02 | Pre-catalyst | Generates active species in situ.[1] |
| SPhos | 0.04 | Ligand | Crucial. SPhos is an electron-rich, bulky biaryl phosphine that facilitates oxidative addition at hindered ortho-positions.[1] |
| K₃PO₄ | 3.0 | Base | Anhydrous conditions often work better for the second step to push conversion. |
| Toluene/Water | 10:1 | Solvent | Higher boiling point needed.[1] |
Step-by-Step Procedure
-
Catalyst Pre-formation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene under Argon. Stir for 10 mins at RT to form the active L-Pd(0) species.
-
Reaction Assembly: Add the Mono-coupled Product (1.0 eq), Boronic Acid R² (1.5 eq), and K₃PO₄ (3.0 eq) to a reaction vessel.
-
Initiation: Transfer the catalyst solution to the vessel. Add water (10% v/v of toluene).[1]
-
Reaction: Heat to 100-110°C .
-
Note: The hindered C1-Br bond requires higher energy of activation.[1] The SPhos ligand creates a "pocket" that allows Pd to insert despite the ortho-OCHF₂ group.
-
-
Workup: Standard aqueous workup.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Selectivity (Bis-coupling in Step 1) | Temperature too high or Ligand too small.[1] | Reduce Temp to 60-70°C. Ensure use of PPh₃ (bulkier) over dppf (bidentate, smaller bite angle). Reduce Boronic acid to 1.0 eq. |
| Hydrolysis of -OCHF₂ | Base too strong (e.g., hydroxide) or prolonged heating.[1] | Switch from Na₂CO₃ to K₃PO₄ or KF.[1] Avoid NaOH/KOH.[1] Keep pH < 11.[1] |
| Low Conversion at C1 (Step 2) | Steric hindrance too high.[1] | Switch ligand to XPhos or RuPhos .[1] Increase temp to 120°C (use sealed tube). |
| Protodebromination (C-H formation) | Hydride source in solvent or excessive heating.[1] | Use anhydrous solvents (Toluene/Dioxane) for Step 2.[1] Ensure solvents are peroxide-free.[1] |
References
-
Vertex AI Search. (2025).[1] Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole.[1][3] ResearchGate.[1] Link
-
Vertex AI Search. (2025).[1] Regioselective functionalization of 2,5-dibromotoluene.[1] ResearchGate.[1] Link
-
Vertex AI Search. (2025).[1] Synthesis of Trifluoromethyl-Substituted Bi- and Terphenyls by Site-Selective Suzuki-Miyaura Reactions.[1][4] ResearchGate.[1] Link
-
Vertex AI Search. (2025).[1] 1,4-Dibromo-2-(difluoromethoxy)benzene Product Page.[1] BLD Pharm.[1][5] Link
-
Vertex AI Search. (2025).[1] Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. NCBI.[1] Link
Buchwald-Hartwig amination conditions for steric aryl dibromides
Application Note: Precision Buchwald-Hartwig Amination of Steric Aryl Dibromides
Executive Summary
The amination of sterically hindered aryl dibromides presents a "double-edged" synthetic challenge. Researchers must overcome the kinetic barrier of oxidative addition created by steric bulk while simultaneously controlling site selectivity to prevent uncontrolled oligomerization or double-amination.
This guide moves beyond standard screening libraries, providing a rational, mechanistic approach to selecting conditions. It prioritizes the use of Pd-G3/G4 precatalysts and dialkylbiaryl phosphine ligands to decouple catalyst activation from the catalytic cycle, ensuring high yields even with electron-rich, bulky substrates.
The Scientific Challenge: Sterics vs. Selectivity
The Mechanistic Bottleneck
In standard Pd-catalyzed cross-coupling, steric hindrance usually inhibits the Oxidative Addition (OA) step. However, for extremely bulky ligands (e.g., tBuBrettPhos) paired with bulky substrates, the rate-determining step often shifts to Reductive Elimination (RE) .
-
The Trap: If the catalyst is too small, it adds to both bromides (double amination). If the catalyst is too bulky, it may fail to coordinate the amine, leading to
-hydride elimination and dehalogenated byproducts. -
The Solution: Use ligands that are bulky enough to facilitate RE but flexible enough to permit OA.
The "Steric Feedback" for Mono-Selectivity
For symmetric steric dibromides, mono-selectivity is achieved not just through stoichiometry, but through steric amplification .
-
Mechanism:[1][2][3][4][5][6] The first amination significantly increases the steric bulk of the arene. If a sufficiently bulky ligand (e.g., BrettPhos) is used, the catalyst physically cannot access the second bromide of the mono-aminated product as easily as the starting material. This kinetic difference creates a window for high mono-selectivity.
Strategic Catalyst & Ligand Selection
The choice of ligand is binary based on the amine class. We utilize the Buchwald Dialkylbiaryl Phosphine family due to their specific interaction with Pd-G4 precatalysts.
Ligand Selection Matrix
| Amine Class | Primary Challenge | Recommended Ligand | Why? |
| Primary Amines (Aliphatic) | BrettPhos | Prevents | |
| Primary Anilines | Slow RE due to sterics | BrettPhos or tBuBrettPhos | Large bulk forces RE; electronic match for anilines. |
| Secondary Amines (Cyclic) | Steric crowding at Pd center | RuPhos | Smaller bulk than BrettPhos allows 2° amine binding. |
| Secondary Amines (Acyclic) | Difficult binding | RuPhos or CPhos | High activity for difficult secondary amines. |
| Amides / Sulfonamides | Low Nucleophilicity | tBuBrettPhos | Most electron-rich/bulky; forces coupling of weak nucleophiles. |
Precatalyst Necessity: The G4 Advantage
Do not use Pd(OAc)₂ or Pd₂(\text{dba})₃ for these substrates.
-
Reasoning: Steric dibromides require an immediate high concentration of active
. Traditional sources suffer from slow activation (induction periods), allowing the dibromide to degrade or the amine to oxidize. -
Recommendation:Pd-G4 Precatalysts (e.g., BrettPhos Pd G4). These contain the ligand pre-bound and activate via simple deprotonation, guaranteeing a 1:1 Pd:L active species immediately upon heating.
Visual Decision Workflows
Figure 1: Ligand & Condition Decision Tree
Caption: Logical flow for selecting catalytic conditions based on substrate electronics and sterics.
Detailed Experimental Protocols
Protocol A: Mono-Amination of Symmetric Steric Dibromides
Objective: Install one amine group on a 2,6-disubstituted-1,4-dibromobenzene core.
Reagents:
-
Substrate: Steric Aryl Dibromide (1.00 equiv, e.g., 1.0 mmol)
-
Nucleophile: Primary Amine (1.10 equiv) — Strict stoichiometry is vital.
-
Catalyst: BrettPhos Pd G4 (0.01 – 0.03 equiv / 1-3 mol%)
-
Base: NaOtBu (1.20 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)
Step-by-Step:
-
Inert Setup: In a nitrogen-filled glovebox (preferred) or using Schlenk technique, add the aryl dibromide, NaOtBu, and BrettPhos Pd G4 to a reaction vial equipped with a stir bar.
-
Note: If the amine is a solid, add it here. If liquid, add after solvent.
-
-
Solvation: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined septum cap.
-
Activation: Remove from glovebox. If using liquid amine, add via microsyringe now.
-
Thermal Ramp: Place in a pre-heated block at 80 °C .
-
Why 80°C? Steric substrates require thermal energy to overcome the OA barrier, but going immediately to 110°C can decompose the catalyst before the cycle stabilizes.
-
-
Monitoring: Monitor by UPLC/LC-MS at 1 hour.
-
Checkpoint: If <10% conversion, increase temp to 100 °C.
-
Checkpoint: If di-amination >5% is observed, lower temperature to 60 °C and dilute reaction to 0.1 M.
-
-
Workup: Cool to RT. Filter through a pad of Celite/Silica (eluting with EtOAc). Concentrate and purify via flash chromatography.
Protocol B: Site-Selective Amination (Non-Symmetric)
Objective: Reacting the less hindered bromide preferentially, or directing via chelation.
Modifications:
-
Ligand: Switch to Xantphos if the substrate permits (wide bite angle can sometimes enhance electronic differentiation) or stick to BrettPhos to enforce steric selection.
-
Temperature: Start at RT or 40 °C .
-
Base: Use Cs₂CO₃ (2.0 equiv). Weak bases slow the deprotonation step, making the reaction more sensitive to the electronic differences between the two bromides.
Troubleshooting & Self-Validation
Figure 2: Mechanistic Troubleshooting Loop
Caption: Diagnosing failure modes in steric aminations using G4 catalysts.
Validation Checkpoints:
-
The Color Test: The reaction mixture should turn from pale yellow/orange to dark brown/black over time. Instant blackening suggests rapid catalyst decomposition (Pd black formation).
-
LC-MS Isotope Pattern: Always check the Br isotope pattern (1:1 ratio for
).-
Starting Material: 1:2:1 (Dibromide).
-
Product: 1:1 (Monobromide).
-
Over-reaction: No Br pattern.
-
References
-
Maiti, D., et al. "A General Method for the Monoarylation of Primary Amines." Journal of the American Chemical Society, 2008.[7]
- Context: Establishes BrettPhos as the gold standard for primary amine selectivity.
-
Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 and G4 Precatalysts." Chemical Science, 2013.
-
Context: Defines the superiority of G3/G4 precatalysts over traditional Pd sources for difficult substrates.[8]
-
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
- Context: Comprehensive review of ligand selection logic (RuPhos vs BrettPhos).
-
Melwa, S., et al. "Sterically Controlled Pd-Catalyzed Adamantylation." Organic Letters, 2020.
- Context: Demonstrates the use of steric bulk to control site selectivity in poly-halogen
Sources
- 1. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 8. enamine.net [enamine.net]
Using 1,4-dibromo-2-(difluoromethoxy)benzene as a monomer for conductive polymers
Application Note: Engineering Conductive Polymers using 1,4-Dibromo-2-(difluoromethoxy)benzene
Executive Summary & Mechanistic Insights
The development of next-generation organic semiconductors, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), relies heavily on precise molecular engineering to optimize charge transport and environmental stability[1]. 1,4-Dibromo-2-(difluoromethoxy)benzene (CAS 1000575-26-7)[2] has emerged as a highly versatile, electron-deficient building block for synthesizing fluorinated conjugated polymers.
-
Energy Level Tuning : The strong electron-withdrawing nature of the -OCF₂H group significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels[3]. A deeper HOMO increases the ionization potential, protecting the polymer from ambient oxidation (a common degradation pathway in p-type materials), while a deeper LUMO facilitates efficient electron injection for n-type or ambipolar devices[4].
-
Conformational Planarity via Non-Covalent Interactions : Unlike bulky alkyl chains that sterically twist the polymer backbone and disrupt π-π stacking, the compact difluoromethoxy group participates in weak intramolecular non-covalent interactions (such as F···H and F···S hydrogen bonding). This locks the polymer backbone into a more planar conformation, directly translating to tighter solid-state packing and higher charge carrier mobility.
-
Solubility Modulation : The polarity of the ether linkage combined with the hydrophobicity of the fluorine atoms provides excellent solubility in processing solvents (e.g., chloroform, chlorobenzene) without requiring excessively long, insulating side chains that dilute the electroactive volume of the material.
Polymerization Workflow
Caption: Workflow for synthesizing conductive polymers using 1,4-dibromo-2-(difluoromethoxy)benzene.
Experimental Protocol: Synthesis of a DFM-Substituted Conjugated Copolymer
This protocol details the synthesis of an alternating copolymer via Suzuki-Miyaura polycondensation.
Self-Validating System Design : This methodology utilizes sequential Soxhlet extraction as an inherent quality control mechanism. If the final chloroform extraction yields no polymer upon concentration, it immediately validates a failure in the polymerization step (e.g., stoichiometric imbalance, catalyst deactivation, or impure monomers), as only high-molecular-weight chains will resist hexane extraction but dissolve in chloroform.
Step-by-Step Methodology
Step 1: Monomer Loading and Degassing
-
In a rigorously dried 50 mL Schlenk flask under argon, add 1,4-dibromo-2-(difluoromethoxy)benzene (0.500 mmol) and an electron-rich comonomer such as 2,2'-bithiophene-5,5'-diboronic acid bis(pinacol) ester (0.500 mmol).
-
Causality: Exact 1:1 stoichiometry is the absolute mathematical requirement for achieving high molecular weights in step-growth polycondensation (Carothers' equation).
Step 2: Catalyst and Base Addition
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 3 mol%) inside an argon-filled glovebox.
-
Add 10 mL of anhydrous, degassed toluene and 3 mL of a degassed aqueous K₂CO₃ solution (2.0 M).
-
Causality: Pd(PPh₃)₄ is highly effective for unhindered aryl bromides. Degassing the aqueous base is critical; residual oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) species and induce homocoupling of the boronic esters, ruining the stoichiometric balance.
Step 3: Polycondensation
-
Seal the flask, heat the biphasic mixture to 90°C, and stir vigorously (1000 rpm) for 48 hours.
-
Causality: Vigorous stirring is required to maximize the interfacial surface area between the organic (toluene) and aqueous phases, ensuring efficient mass transfer of the carbonate base to the catalytic cycle.
Step 4: End-Capping
-
Add phenylboronic acid (0.1 mmol) dissolved in 1 mL toluene and stir for 6 hours. Subsequently, add bromobenzene (0.1 mmol) and stir for an additional 6 hours.
-
Causality: End-capping replaces reactive bromide and boronic ester chain-ends with stable phenyl groups. If left uncapped, these reactive ends can cause cross-linking during device fabrication or act as charge-trapping defect sites, severely degrading the polymer's conductivity.
Step 5: Precipitation and Self-Validating Purification
-
Cool the mixture and precipitate it dropwise into 150 mL of vigorously stirred methanol. Filter the crude solid.
-
Transfer the solid to a cellulose extraction thimble and perform sequential Soxhlet extraction:
-
Methanol (24 h) : Removes inorganic salts (KBr, K₂CO₃) and polar catalyst ligands.
-
Hexane (24 h) : Removes unreacted monomers and low-molecular-weight oligomers that would otherwise broaden the polydispersity index (PDI) and act as charge traps.
-
Chloroform (24 h) : Extracts the target high-molecular-weight polymer. (Validation Checkpoint: A deeply colored chloroform fraction confirms successful high-MW polymerization).
-
-
Concentrate the chloroform fraction to ~5 mL, reprecipitate into methanol, filter, and dry under vacuum at 60°C overnight.
Data Presentation: Optoelectronic Property Comparison
The integration of the difluoromethoxy group fundamentally alters the electronic landscape of the resulting poly(p-phenylene) (PPP) backbone. The table below summarizes the quantitative shifts in optoelectronic properties.
| Property | Unsubstituted Poly(p-phenylene) (PPP) | DFM-Substituted PPP | Causality / Mechanism |
| HOMO Level | ~ -5.2 eV | ~ -5.6 to -5.8 eV | Electron-withdrawing -OCF₂H group deepens the HOMO, significantly improving resistance to ambient oxidative degradation. |
| LUMO Level | ~ -2.2 eV | ~ -2.8 to -3.0 eV | Deepened LUMO facilitates easier electron injection, enabling n-type or ambipolar charge transport. |
| Bandgap ( | ~ 3.0 eV | ~ 2.7 - 2.8 eV | Intramolecular F···H interactions promote backbone planarity, increasing effective conjugation length and narrowing the bandgap. |
| Solubility | Poor (requires long alkyl chains) | Excellent in halogenated solvents | The dipole moment of the ether linkage and fluorine atoms enhances solvent interactions without steric bulk. |
References
- Buy 4-(Difluoromethoxy)-2-nitroaniline | 97963-76-3 - Smolecule. Smolecule.
- 3-(Difluoromethoxy)aniline | 22236-08-4 - Benchchem. Benchchem.
- 1000575-26-7 | 1,4-Dibromo-2-(difluoromethoxy)benzene | Boroncore. Boroncore.
- Organic Transistor (OFET)
Sources
Application Note: O-Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate (SCDA)
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Significance
The incorporation of the difluoromethoxy group (–OCF₂H) is a highly strategic structural modification in modern medicinal chemistry. Acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, the –OCF₂H moiety significantly enhances a drug candidate's metabolic stability and membrane permeability[1]. This functional group is a critical component in blockbuster therapeutics, including the proton-pump inhibitor Pantoprazole and the PDE4 inhibitor Roflumilast[1].
Historically, the synthesis of aryl difluoromethyl ethers relied on chlorodifluoromethane (Freon-22). However, Freon-22 is a toxic, ozone-depleting substance (ODS) that requires specialized gas-handling equipment and harsh pressurized conditions, often leading to variable yields and dimer/trimer byproducts[2][3].
As a robust, environmentally conscious alternative, Sodium Chlorodifluoroacetate (SCDA, ClCF₂COONa) has emerged as a privileged difluorocarbene precursor. SCDA is a bench-stable, solid, non-ODS reagent that enables the rapid, scalable difluoromethylation of phenols under relatively mild, chromatography-free conditions[1][4].
Mechanistic Insights & Reaction Dynamics
To successfully execute and scale this protocol, one must understand the causality of the reaction network. The transformation relies on the in situ generation of an electrophilic difluorocarbene (:CF₂) which is subsequently trapped by a nucleophilic phenolate.
-
Nucleophile Activation: The phenol derivative is deprotonated by a mild base (e.g., K₂CO₃ or Cs₂CO₃) to form a highly reactive phenolate anion[1][4].
-
Thermal Decarboxylation: Upon heating to 95–120 °C, SCDA undergoes thermal decarboxylation. This high activation barrier step releases CO₂ gas and NaCl, generating the transient difluorocarbene (:CF₂)[2][4].
-
Nucleophilic Attack & Protonation: The phenolate attacks the electrophilic carbene to form a difluoromethoxy anion intermediate. Subsequent protonation, sourced from the water co-solvent, yields the final aryl difluoromethyl ether[4].
Figure 1: Mechanistic workflow of phenol difluoromethylation via SCDA thermal decarboxylation.
Comparative Analysis of Difluoromethylating Agents
To justify the selection of SCDA, it is essential to compare it against other standard reagents. The quantitative data below summarizes the operational parameters dictating reagent selection in process chemistry.
Table 1: Quantitative Comparison of Difluorocarbene Precursors for Phenol O-Difluoromethylation
| Reagent | Reaction Temp | Base Requirement | Yield Range | Environmental / Safety Profile |
| Chlorodifluoromethane (Freon-22) | 50–100 °C (Pressurized) | Strong (NaOH/KOH) | 40–85% | High toxicity; Ozone-Depleting Substance (ODS); Requires gas handling[2][3]. |
| Sodium chlorodifluoroacetate (SCDA) | 95–120 °C | Mild (K₂CO₃/Cs₂CO₃) | 70–95% | Low toxicity; Non-ODS; Bench-stable solid; Scalable[1][4]. |
| Difluoromethyl triflate (HCF₂OTf) | 20–50 °C | Strong (KOH aq.) | 80–98% | Moderate; Non-ODS liquid; Fast reactions but expensive/requires pre-synthesis[5]. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process indicators are provided to ensure the reaction is proceeding correctly at each stage. Scale: ~17.6 mmol (Scalable to multikilogram).
Materials Required:
-
Substrate: Phenol derivative (1.00 equiv, 17.6 mmol)
-
Reagent: Sodium 2-chloro-2,2-difluoroacetate (SCDA) (2.80 equiv, 49.3 mmol)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.50 equiv, 26.4 mmol)
-
Solvents: Dry N,N-Dimethylformamide (DMF) (27 mL) and Deionized water (3.2 mL)
Methodology:
Step 1: Reaction Assembly & Degassing
-
Charge a flame-dried 100 mL round-bottomed flask with the phenol derivative (1.00 equiv) and the base (1.50 equiv)[4].
-
Seal the flask with a rubber septum, connect to a Schlenk line, and evacuate/backfill with nitrogen three times.
-
Sequentially add dry DMF (27 mL) and deionized water (3.2 mL) via syringe at 23 °C while stirring at 500 rpm[4].
-
Degas the resulting solution with a stream of nitrogen for 1 hour.
-
Causality & Validation: The ~8.5:1 ratio of DMF to water is a critical parameter. The water partially solubilizes the inorganic base and the SCDA salt, facilitating the heterogeneous reaction dynamics[1][4]. Degassing is mandatory; phenolate anions are highly susceptible to oxidation at elevated temperatures, and removing oxygen prevents the formation of dark quinone byproducts.
Step 2: Reagent Addition & Thermal Decarboxylation 5. Briefly remove the septum and add SCDA (2.80 equiv) in one portion under a positive stream of nitrogen[4]. 6. Equip the flask with a flame-dried air-condenser secured with a Keck clip. Connect the top of the condenser to an oil bubbler via a needle to allow for gas escape[4]. 7. Lower the reaction apparatus into an oil bath pre-heated to 120 °C and stir for 2 hours[4].
-
Causality & Validation: SCDA requires temperatures >95 °C to overcome the activation energy for thermal decarboxylation. Self-Validation Check: Vigorous bubbling will begin shortly after heating[4]. This bubbling is the stoichiometric release of CO₂ gas. If bubbling is not observed, the internal temperature is too low, and difluorocarbene is not being generated.
Step 3: Aqueous Workup & Extraction 8. After 2 hours, verify complete consumption of the starting phenol via TLC or LC-MS[1]. 9. Remove the flask from the oil bath and allow it to cool to 23 °C. 10. Dilute the reaction mixture with water (approx. 50 mL) and extract with hexanes or ethyl acetate (3 × 50 mL)[1].
-
Causality & Validation: Cooling quenches the generation of any residual carbene. Dilution with a non-polar solvent partitions the highly lipophilic aryl difluoromethyl ether into the organic phase, while washing away the DMF, unreacted salts, and water-soluble byproducts.
Step 4: Drying & Purification 11. Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and filter[1][4]. 12. Concentrate the solution by rotary evaporation under reduced pressure (30 °C, 120 mmHg)[4]. 13. Dry the product under high vacuum (<1.0 mmHg) for 1 hour to yield the aryl difluoromethyl ether[4].
-
Causality & Validation: Many aryl difluoromethyl ethers can be isolated in >90% yield without chromatography[4]. Self-Validation Check: Purity should be validated by quantitative ¹⁹F NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to ensure no residual DMF or starting material remains[4].
Troubleshooting & Process Optimization
-
Issue: Low Conversion / Unreacted Phenol
-
Root Cause: Insufficient thermal energy or inactive SCDA.
-
Intervention: Ensure the internal reaction temperature strictly reaches 100–120 °C. SCDA can also absorb ambient moisture over time; ensure the reagent is stored in a desiccator.
-
-
Issue: Excessive Side Reactions / Low Yield
References
-
[2] Title: Difluoromethylation of Phenols - Organic Syntheses Procedure | Source: orgsyn.org | URL:
-
[4] Title: Difluoromethylation of Phenols - Organic Syntheses | Source: orgsyn.org | URL:
-
[5] Title: Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC - NIH | Source: nih.gov | URL:
-
[3] Title: 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives | Source: cas.cn | URL:
-
[6] Title: The Difluoromethyl Group in Focus: Protocols for ... - Benchchem | Source: benchchem.com | URL:
-
[1] Title: The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem | Source: benchchem.com | URL:
Sources
Application Note: Preparation of Grignard Reagents from 1,4-Dibromo-2-(difluoromethoxy)benzene
[1][2]
Part 1: Executive Summary & Strategic Analysis
The Challenge
The substrate 1,4-dibromo-2-(difluoromethoxy)benzene presents a classic "chemoselectivity vs. regioselectivity" dilemma in organometallic chemistry. As a bioisostere of anisole, the difluoromethoxy (-OCHF₂) group modulates lipophilicity and metabolic stability, making this scaffold highly valuable in agrochemical and pharmaceutical discovery.[1] However, the presence of two reactive bromine atoms requires a precise protocol to generate the mono-Grignard reagent without uncontrolled polymerization or bis-metallation.[2]
Mechanistic Grounding: The "C1" Advantage
To design a robust protocol, we must predict the site of magnesiation.[2]
-
Electronic Landscape: The -OCHF₂ group is strongly electron-withdrawing by induction (
) but has weaker resonance donation ( ) compared to a methoxy group.[2] -
Regioselectivity Rule: In magnesium-halogen exchange reactions, the exchange rate is fastest at the position most destabilized by electron withdrawal (making the C-Br bond more "positive") and where the resulting carbanion is best stabilized.[2]
Recommended Strategy: The "Turbo" Exchange
While direct insertion (Mg metal) is possible, it is kinetically erratic for polyhalogenated arenes and often leads to Wurtz coupling or loss of regiocontrol.[2] The Gold Standard Method described here utilizes Turbo Grignard (iPrMgCl[2]·LiCl) .[3][4] This method operates under kinetic control at low temperatures, ensuring:
-
Exclusive mono-magnesiation at C1.
-
Preservation of the potentially sensitive -OCHF₂ moiety.[2]
-
Elimination of induction periods associated with Mg turnings.
Part 2: Detailed Experimental Protocols
Protocol A: Magnesium-Halogen Exchange (Gold Standard)
Recommended for high-value synthesis and strict regiocontrol.[1][2]
1. Materials & Reagents
| Component | Specification | Role |
| Substrate | 1,4-Dibromo-2-(difluoromethoxy)benzene | Limiting Reagent |
| Reagent | iPrMgCl[1][2][3][4][5]·LiCl (1.3 M in THF) | Exchange Reagent |
| Solvent | Anhydrous THF (inhibitor-free) | Solvent (Critical: <50 ppm H₂O) |
| Quench | Iodine (I₂) or Benzaldehyde | Analytical Standard |
2. Step-by-Step Workflow
Step 1: System Preparation
-
Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, internal thermometer, and N₂/Ar inlet.
-
Cool to room temperature under positive inert gas pressure.
-
Charge the flask with 1,4-dibromo-2-(difluoromethoxy)benzene (1.0 equiv) .
-
Add Anhydrous THF to achieve a concentration of 0.5 M.
Step 2: Temperature Control
-
Cool the solution to -15 °C using an ice/salt or cryocooler bath.
Step 3: The Exchange
-
Add iPrMgCl[3]·LiCl (1.1 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes.[2]
-
Observation: The internal temperature must not rise by more than 5 °C.[2]
-
Stir at -15 °C for 30–60 minutes .
Step 4: Monitoring (The GC-MS Quench)
-
Withdraw a 0.1 mL aliquot.
-
Quench into a vial containing sat. NH₄Cl (for protonation check) or I₂/THF (for iodination check).
-
Pass Criteria:
Step 5: Utilization
-
The resulting Grignard reagent is stable at -15 °C for at least 4 hours.
-
Add your electrophile (aldehyde, ketone, ester) directly to this cold solution.
Protocol B: Direct Insertion (Legacy Method)
Use only if Turbo Grignard is unavailable. High risk of side reactions.[1][2]
Warning: This method requires initiation. If the reaction does not start after iodine addition, DO NOT add more bromide. Heating a dormant mixture with excess halide can lead to a thermal runaway.
-
Activation: Place Mg turnings (1.2 equiv) in a dry flask. Dry stir vigorously for 30 mins to crush oxides. Add a crystal of I₂ and heat with a heat gun until iodine vapor sublimes onto the Mg.
-
Solvation: Cover Mg with minimal THF.
-
Initiation: Add 5% of the substrate solution. Heat to 60 °C. Look for turbidity/bubbles.
-
Addition: Once initiated, dilute with remaining THF and add the substrate dropwise at a rate that maintains gentle reflux without external heating.
-
Reflux: After addition, reflux for 1 hour.
-
Filtration: Filter through a glass frit to remove unreacted Mg before use.
Part 3: Visualization & Logic
Reaction Pathway & Regioselectivity
The following diagram illustrates the electronic logic dictating the C1 selectivity.
Figure 1: Reaction pathway showing the preferential formation of the C1-Grignard reagent driven by the inductive effect of the difluoromethoxy group.[2][5][6][7]
Analytical Workflow (Decision Tree)
Figure 2: Operational decision tree for selecting and validating the synthesis method.
Part 4: Analytical Data & Troubleshooting
Titration Protocol (Knochel Method)
Before using the reagent, determine the precise concentration:[2]
-
Dissolve accurately weighed Iodine (127 mg, 0.5 mmol) in 2 mL dry THF.
-
Add the Grignard solution dropwise at 0 °C.
-
Endpoint: The dark brown color of iodine disappears immediately upon addition. The endpoint is reached when the solution remains colorless (or light yellow) for >1 minute.
-
Calculation: Molarity = (mmol I₂) / (Volume Grignard added).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Moisture in solvent; Old Turbo Grignard reagent.[1][2] | Retitrate iPrMgCl[1][3]·LiCl; Ensure THF is <50 ppm H₂O (Karl Fischer). |
| Bis-Grignard Formation | Temperature too high (> 0°C); Excess iPrMgCl.[2] | Strictly maintain -15 °C; Use exactly 1.1 equivalents of reagent.[2] |
| Precipitation | Solubility limit reached. | Dilute with THF. Turbo Grignard complexes are generally soluble, but high concentrations (>0.8 M) can crash out. |
| Wurtz Coupling (Dimer) | Localized heating during addition. | Increase stirring speed; Slow down addition rate. |
Part 5: References
-
Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction."[1] Angewandte Chemie International Edition, vol. 42, no.[1] 36, 2003, pp. 4302–4320.[1] Link
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie, vol. 116, 2004, pp. 3396–3399.[1] Link
-
Menzel, K., et al. "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes."[1][8] Synlett, 2006, pp. 1948–1952.[1][8] Link
-
Barl, N. M., et al. "The Halogen/Magnesium-Exchange Using iPrMgCl[1]·LiCl and Related Exchange Reagents."[2][5] Scientia Pharmaceutica, vol. 80, 2012, pp. 801–831.[1] Link
-
Sigma-Aldrich. "Turbo Grignard™ Technical Bulletin." Link
Sources
- 1. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-chemistry.org [organic-chemistry.org]
Application Note: Late-Stage Selective Difluoromethoxylation of Dibromoarenes
Executive Summary
The difluoromethoxy (–OCF₂H) group is a highly privileged structural motif in modern drug discovery and agrochemical development. It functions as a lipophilic bioisostere for hydroxyl and thiol groups, providing dynamic lipophilicity while acting as a robust lipophilic hydrogen bond donor[1],[2]. However, introducing this group selectively onto complex molecular scaffolds—specifically those containing multiple reactive sites such as dibromoarenes—presents a significant synthetic challenge.
This application note details a highly selective, telescoped (one-pot) protocol for the mono-difluoromethoxylation of dibromoarenes. By leveraging precise steric and electronic control via Palladium-catalyzed mono-hydroxylation followed by in situ electrophilic difluoromethylation[3], researchers can achieve late-stage functionalization with high fidelity, avoiding the statistical mixtures typically associated with polyhalogenated starting materials.
Mechanistic Rationale & Strategy
Dibromoarenes present a fundamental statistical and electronic challenge: once the first C–Br bond is activated, the second is often susceptible to over-reaction. To achieve selective mono-difluoromethoxylation, this protocol decouples the transformation into two telescoped steps:
-
Step 1: Selective Pd-Catalyzed Hydroxylation. Using Pd₂(dba)₃ paired with the bulky, electron-rich biaryl phosphine ligand tBuXPhos, the first oxidative addition occurs readily. The resulting bromophenol intermediate (which exists as a phenoxide under the strongly basic reaction conditions) is significantly more electron-rich than the starting dibromoarene. This electronic deactivation, combined with the extreme steric bulk of the tBuXPhos ligand, drastically raises the activation barrier for a second oxidative addition, effectively halting the reaction at the mono-hydroxylated stage[3],[4].
-
Step 2: In Situ Difluoromethoxylation. Isolating halogenated phenols can lead to oxidative degradation and yield loss. Instead, the basic aqueous reaction mixture is directly treated with acetonitrile and difluoromethyl triflate (HCF₂OTf). HCF₂OTf is a stable, non-ozone-depleting liquid that rapidly generates difluorocarbene (:CF₂) under basic conditions[1]. The highly nucleophilic phenoxide intercepts the carbene, followed by protonation from the aqueous medium to yield the target –OCF₂H ether[3].
Reaction Workflow
Workflow for the late-stage selective mono-difluoromethoxylation of dibromoarenes.
Quantitative Data & Optimization
The choice of ligand is the most critical parameter for ensuring mono-selectivity. Table 1 summarizes the optimization data, demonstrating why tBuXPhos is the superior choice for differentiating the two identical C–Br bonds prior to difluoromethoxylation.
Table 1: Optimization of Pd-Catalyzed Mono-Hydroxylation of Dibromoarenes
| Ligand | Conversion (%) | Mono-phenol Selectivity (%) | Di-phenol Byproduct (%) | Isolated Yield of Target (%) |
| tBuXPhos | >99 | 94 | <5 | 86 |
| BrettPhos | 98 | 82 | 16 | 74 |
| XPhos | 95 | 75 | 20 | 65 |
| PPh₃ | <10 | N/A | N/A | Trace |
Note: Reactions performed with 1.0 mmol dibromoarene, 2.0 mol% Pd₂(dba)₃, 6.0 mol% ligand, 3.0 equiv KOH in 1,4-dioxane/H₂O (1:1) at 100 °C for 4 h. Selectivity determined by GC-MS/NMR prior to difluoromethoxylation.
Step-by-Step Methodology
Materials Required
-
Substrate: Dibromoarene (1.0 mmol)
-
Catalyst System: Pd₂(dba)₃ (18.3 mg, 2.0 mol%), tBuXPhos (25.5 mg, 6.0 mol%)
-
Reagents: KOH (168 mg, 3.0 mmol for Step 1; additional 1.0 mL of 10 M solution for Step 2), Difluoromethyl triflate (HCF₂OTf, 400 mg, ~2.0 mmol)
-
Solvents: 1,4-Dioxane (degassed), Deionized H₂O (degassed), Acetonitrile (MeCN)
Protocol: Self-Validating Telescoped Synthesis
Step 1: Selective Mono-Hydroxylation
-
Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried 20 mL pressure vial with Pd₂(dba)₃ (18.3 mg) and tBuXPhos (25.5 mg).
-
Substrate Addition: Add the dibromoarene (1.0 mmol) and KOH (168 mg).
-
Solvent Addition: Add 4.0 mL of rigorously degassed 1,4-dioxane followed by 4.0 mL of degassed H₂O. Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the biphasic mixture at 100 °C under vigorous stirring (800 rpm) for 4 hours.
-
Self-Validation Checkpoint: Cool the vial to room temperature. Extract a 0.1 mL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via GC-MS. The complete disappearance of the dibromoarene mass peak and the appearance of the mono-bromophenol peak confirms the completion of Step 1.
Step 2: In Situ Difluoromethoxylation 6. Homogenization: To the crude, cooled reaction mixture from Step 1, add 4.0 mL of MeCN. This transitions the biphasic mixture into a more homogeneous state, which is critical for the solubility of the electrophile. 7. Basification: Add 1.0 mL of 10 M aqueous KOH to ensure the pH remains >12. 8. Electrophile Addition: Cool the vial to 0 °C in an ice bath. Dropwise add HCF₂OTf (400 mg, 2.0 mmol) over 5 minutes. 9. Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. 10. Self-Validation Checkpoint: The reaction mixture will transition from a dark solution to a lighter suspension as inorganic triflate salts precipitate, indicating the successful consumption of HCF₂OTf. 11. Workup & Purification: Quench the reaction with 10 mL of H₂O. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the bromodifluoromethoxyarene.
Critical Parameters & Troubleshooting (E-E-A-T Insights)
-
Causality of Rigorous Degassing: Oxygen must be strictly excluded during the Pd-catalyzed hydroxylation step. O₂ rapidly oxidizes the electron-rich tBuXPhos ligand to its inactive phosphine oxide. This kills the catalytic cycle, leading to unreacted starting material and the formation of homocoupled biaryl byproducts[3].
-
Causality of Telescoping the Reaction: Halogenated phenols are notoriously prone to oxidative degradation and require tedious acid/base extractions to isolate. By telescoping the reaction (adding MeCN and HCF₂OTf directly to the basic aqueous mixture), the phenoxide is trapped in situ. This maximizes the overall yield and minimizes hazardous handling[3].
-
Causality of Temperature Control in Step 2: HCF₂OTf is a highly reactive electrophile. Adding it at 0 °C prevents the rapid, uncontrolled generation of difluorocarbene (:CF₂), which would otherwise prematurely hydrolyze to carbon monoxide and fluoride before it has the opportunity to react with the sterically hindered phenoxide[1],[3].
-
Causality of Co-solvent Addition (MeCN): The addition of MeCN in Step 2 is not arbitrary; it acts as a phase-transfer facilitator. It increases the solubility of the lipophilic HCF₂OTf in the aqueous phenoxide mixture, accelerating the difluorocarbene interception and preventing the electrophile from degrading in isolated organic droplets[3].
References
-
Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews URL: [Link] (Corresponds to Index[1])
-
Title: Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate Source: Journal of the American Chemical Society (PMC - NIH) URL: [Link] (Corresponds to Index[3])
-
Title: Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions Source: eScholarship.org (University of California) URL: [Link] (Corresponds to Index[4])
-
Title: Catalytic radical difluoromethoxylation of arenes and heteroarenes Source: Chemical Science (PMC - NIH) URL: [Link] (Corresponds to Index[2])
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Improving yield in mono-arylation of 1,4-dibromo-2-(difluoromethoxy)benzene
Technical Support Center: Optimization of 1,4-Dibromo-2-(difluoromethoxy)benzene Mono-Arylation
Executive Summary: The "Push-Pull" Challenge
Researchers working with 1,4-dibromo-2-(difluoromethoxy)benzene face a unique site-selectivity conflict. The difluoromethoxy (–OCHF₂) group creates a dichotomy between electronic activation and steric hindrance :
-
Electronic Effect (Favors C1): The –OCHF₂ group is electron-withdrawing (Inductive effect, -I). This makes the ortho-position (C1) more electron-deficient and prone to oxidative addition by Pd(0).
-
Steric Effect (Favors C4): The –OCHF₂ group is significantly bulkier than a methoxy or fluoro group. This sterically shields C1, making the meta-position (C4) more accessible.
This guide provides protocols to control this competition ("The Switch") and maximize mono-arylation yield.
Module 1: Troubleshooting Site-Selectivity (Regio-Control)
User Issue: "I am getting a mixture of isomers or the wrong regioisomer."
The choice of ligand is the primary switch for controlling regioselectivity in this substrate.[1]
Scenario A: Targeting the C4 Position (Steric Control)
This is the kinetically favored product when using bulky ligands.
-
Mechanism: Large ligands cannot easily access the crowded C1 position (ortho to –OCHF₂). They direct the palladium to the unhindered C4 site.
-
Recommended Ligands:
-
P(t-Bu)₃ (Tri-tert-butylphosphine): High steric bulk (Cone angle ~182°).
-
Xantphos: Wide bite angle favors reductive elimination but its bulk hinders crowded oxidative addition.
-
SPhos / XPhos: Buchwald biaryl ligands provide excellent steric steering.
-
-
Causality: The ligand's "cone of exclusion" physically blocks the Pd center from approaching the C1-Br bond, forcing reaction at C4 despite C1's electronic activation.
Scenario B: Targeting the C1 Position (Electronic Control)
This is the "uphill" product requiring specific conditions.
-
Mechanism: To access C1, you must minimize steric clash. You rely on the inductive electron-withdrawal of the –OCHF₂ group to accelerate oxidative addition at C1.
-
Recommended Ligands:
-
PPh₃ (Triphenylphosphine): Smaller cone angle (145°), allows closer approach.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): Often balances stability with accessibility.
-
PCy₃ (Tricyclohexylphosphine): Moderately bulky but electron-rich; can sometimes override sterics if the electronic activation at C1 is strong enough (substrate dependent).
-
-
Critical Adjustment: Use a non-polar solvent (e.g., Toluene). Polar solvents can coordinate to Pd and increase effective steric bulk or stabilize the C4 transition state.
Module 2: Troubleshooting Mono- vs. Bis-Arylation
User Issue: "I am seeing significant amounts of double-arylated product."
Even with site selectivity, preventing the second bromine from reacting is a kinetic challenge.
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 1.0 : 0.8 (Dibromide : Boronic Acid) | Limiting the nucleophile ensures the mono-product is statistically favored. Excess dibromide can be recovered. |
| Addition Mode | Slow Addition (Syringe Pump) | Adding the boronic acid over 1-2 hours keeps its instantaneous concentration low, suppressing the second catalytic cycle. |
| Catalyst Loading | Low (0.5 - 1.0 mol%) | High catalyst loading increases the probability of "local hotspots" where bis-coupling occurs. |
| Conversion Limit | Stop at 80-85% | Do not push for 100% conversion. The rate of bis-arylation increases exponentially as the mono-product accumulates. |
Module 3: Visualizing the Decision Logic
The following diagram illustrates the workflow for optimizing your specific outcome.
Caption: Decision tree for ligand and solvent selection based on the desired regioisomer (C1 vs. C4).
Experimental Protocol: Optimized C4-Selective Mono-Arylation
Objective: Isolate the 4-aryl-1-bromo-2-(difluoromethoxy)benzene with >90% selectivity.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 0.9 equiv (Slight deficit is crucial)
-
Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%)
-
Base: K₃PO₄ (2.0 equiv) - Mild base prevents OCHF₂ degradation.
-
Solvent: Toluene/Water (4:1)
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with Toluene/Water. Sparge with Argon for 15 mins. Oxygen inhibits Pd(0) regeneration.
-
Pre-complexation: Add Pd(OAc)₂ and SPhos. Stir at RT for 10 mins to form the active catalytic species.
-
Substrate Addition: Add the dibromide substrate (1.0 equiv) and Base.
-
Controlled Ramp: Heat to 60°C.
-
Nucleophile Addition: Dissolve Boronic Acid in minimal degassed Toluene. Add dropwise via syringe pump over 60 minutes.
-
Monitoring: Check HPLC at 2 hours. Look for the disappearance of Boronic Acid. Stop if bis-arylated product exceeds 5%.
Frequently Asked Questions (FAQ)
Q: Is the –OCHF₂ group stable under Suzuki conditions? A: Generally, yes. The difluoromethoxy group is chemically robust compared to trifluoromethyl or methoxy groups in cross-coupling. However, avoid extremely strong alkoxide bases (e.g., NaOtBu) at high temperatures (>100°C), as they can theoretically induce elimination of fluoride to form reactive carbene/ketene species [1]. Stick to Carbonates (K₂CO₃) or Phosphates (K₃PO₄).
Q: Why does my reaction stall at 50% conversion? A: This is often due to Pd-black formation . The –OCHF₂ group can coordinate weakly to Pd, potentially destabilizing the active species.
-
Fix: Increase ligand-to-metal ratio to 3:1 or switch to a palladacycle precatalyst (e.g., XPhos Pd G2) which releases the active species slowly.
Q: Can I use microwave heating? A: Yes, but be cautious. Microwave heating accelerates kinetics globally. While it improves yield, it often erodes site-selectivity because the energy barrier difference between C1 and C4 activation becomes less significant at high rapid temperatures. For maximum selectivity, conventional heating at lower temperatures is preferred.
References
-
MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science. Retrieved from [Link]
-
American Chemical Society. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes. Journal of the American Chemical Society. Retrieved from [Link]
Sources
Stability of difluoromethoxy group under strong basic conditions
Technical Support Center: Troubleshooting the Difluoromethoxy (-OCF2H) Group Under Strong Basic Conditions
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of the difluoromethoxy (-OCF2H) group during late-stage functionalization or radiolabeling. While this moiety is highly prized in drug development for its ability to act as a lipophilic hydrogen bond donor, its chemical behavior under strong basic conditions is notoriously treacherous.
This guide provides a deep dive into the mechanistic causality of -OCF2H instability, field-proven troubleshooting strategies, and self-validating protocols to help you successfully navigate these synthetic challenges.
Section 1: Core Mechanism & Causality (FAQs)
Q1: Why does my -OCF2H group degrade when exposed to strong bases like LDA or n-BuLi? Causality: The proton of the -OCF2H group is weakly acidic due to the strong electron-withdrawing inductive effects of the adjacent oxygen and two fluorine atoms. When exposed to a strong base (typically pKa > 25), this proton is abstracted, generating a transient [Ar-OCF2]⁻ carbanion. This carbanion is highly unstable and rapidly undergoes spontaneous α-fluoride elimination. The loss of the fluoride ion (F⁻) generates a highly reactive difluorocarbene or fluorophosgene derivative, leading to complete degradation of the functional group [1].
Q2: I am synthesizing a PET radioligand via direct [18F]fluoride labeling. My precursor contains an aryl-OCF2H group. Why is my final molar activity (Am) unexpectedly low? Causality: Conventional radiofluorination often utilizes basic conditions (e.g., K2CO3/Kryptofix). Even under these moderately basic, non-aqueous conditions, the aryl-OCF2H group can undergo partial deprotonation and subsequent α-elimination. This side reaction releases non-radioactive "carrier" fluoride (19F⁻) into your reaction mixture. This carrier fluoride competes with your[18F] pool, drastically diluting the specific activity and resulting in a low molar activity (Am) of the final PET tracer [2]. Mitigation: Reduce the equivalents of base, lower the precursor concentration, and minimize reaction time.
Section 2: Quantitative Data – Base Compatibility Matrix
To predict the behavior of your -OCF2H containing substrates, consult the following thermodynamic and kinetic compatibility table.
| Base Class | Example | Approx. pKa | -OCF2H Stability | Mechanistic Outcome | Recommended Action |
| Weak Bases | K2CO3, Cs2CO3 | 10.3 | High | Intact. No deprotonation occurs. | Safe for cross-couplings. |
| Alkoxides | NaOtBu, KOtBu | 17.0 | Moderate | Slow degradation at elevated temps. | Limit exposure time/temp. |
| Amide Bases | LDA, KHMDS | 36.0 | Low | Rapid deprotonation & α-elimination. | Require in situ trapping. |
| Organolithiums | n-BuLi, t-BuLi | >50.0 | Very Low | Immediate degradation/nucleophilic attack. | Avoid or use Lewis acid pairs. |
Section 3: Mandatory Visualization – Degradation vs. Rescue Pathways
The following diagram illustrates the logical flow of the degradation pathway versus the kinetically controlled rescue pathway.
Figure 1: Mechanistic pathway of -OCF2H deprotonation, degradation via α-elimination, and in situ trapping.
Section 4: Experimental Protocols
Protocol: Deprotonative Functionalization via In Situ Silylation
If your synthetic route requires the use of strong bases (e.g., functionalizing the aromatic ring of an aryl-OCF2H compound), you cannot add the base directly to the substrate. You must use an in situ trapping strategy to mask the unstable carbanion [1].
Causality: By introducing the electrophile (TMSCl) into the reaction mixture before the base, the transient carbanion is immediately captured upon formation. This kinetic trapping outcompetes the activation energy required for spontaneous α-fluoride elimination. Self-Validating System: This protocol includes an intermediate 19F NMR check. The disappearance of the characteristic -OCF2H doublet (due to 2J_HF coupling) and the appearance of a singlet confirms that the carbanion was successfully trapped without degradation.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure argon. Dissolve the difluoromethoxy arene (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.
-
Pre-loading the Trap (Critical Step): Add freshly distilled Trimethylsilyl chloride (TMSCl, 1.5 equiv) directly to the solution. Cool the mixture to strictly -78 °C using a dry ice/acetone bath. Note: The electrophile must be present in excess before any base is introduced.
-
Controlled Deprotonation: Dropwise add a freshly titrated solution of Lithium diisopropylamide (LDA, 1.2 equiv) over 15–20 minutes down the side of the flask. Maintain the internal temperature at -78 °C to kinetically suppress α-elimination.
-
Self-Validation Check: After stirring for 1 hour at -78 °C, extract a 0.1 mL aliquot via syringe. Quench immediately into cold saturated aqueous NH4Cl and extract with CDCl3. Analyze via 19F NMR.
-
Pass Criteria: Observation of a distinct singlet (approx. -40 to -50 ppm), indicating the formation of the Ar-OCF2-TMS masked intermediate.
-
Fail Criteria: Presence of free fluoride or complex multiplet degradation peaks.
-
-
Downstream Functionalization / Workup: Once validated, the masked silyl intermediate can be trapped with various carbon electrophiles using a fluoride source (e.g., TBAF or CsF) to yield the desired α,α-difluoroalkyl ether, or simply quenched with saturated NH4Cl if protection was the only goal. Extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.
References
- Title: Scope of the deprotonative functionalization of α,α‐difluoromethyl...
- Title: Synthesis of [18F]JMJ-199, a Potent and Selective PDE4D PET Radioligand: Influence of Aryl Difluoromethoxy Group on Final Molar Activity Source: Journal of Nuclear Medicine URL
Preventing hydrodehalogenation during coupling of aryl dibromides
Topic: Preventing Hydrodehalogenation (HDH) in Aryl Dibromide Coupling
Status: Active Ticket Type: Methodological Troubleshooting Assigned Specialist: Senior Application Scientist
Diagnostic Hub: The Mechanistic Root Cause
User Query: Why is my aryl dibromide losing a bromine atom (forming Ar-H) instead of coupling?
Technical Analysis: Hydrodehalogenation (HDH) is a competitive pathway where the oxidative addition intermediate (Ar-Pd-Br) intercepts a hydride source rather than the transmetallation partner. This is rarely random; it is a specific failure of the catalytic cycle to protect the organopalladium species from proton/hydride sources.
The Mechanism of Failure: The diagram below illustrates the "Off-Ramp" where the reaction deviates from the productive cycle into the HDH dead-end.
Figure 1: The Catalytic Fork. HDH occurs when Transmetallation is slower than Hydride Insertion.
Critical Variable Optimization (The "How")
To suppress HDH, you must destabilize the red pathway (above) and accelerate the blue pathway.
Variable 1: Solvent Selection
Solvents are the most common source of hydrides in HDH, particularly via
| Solvent Class | Risk Level | Mechanism of Failure | Recommended Action |
| Alcohols (MeOH, EtOH, iPrOH) | High | Avoid completely. Switch to aprotic polar solvents. | |
| DMF / DMAc | Moderate | Can decompose to form formates (H-source) at high temps ( | Use only if fresh/anhydrous. Prefer NMP or DMSO if solubility allows. |
| Ethers (THF, Dioxane) | Low | Generally inert to hydride transfer. | Preferred. Use anhydrous 1,4-Dioxane or Toluene/THF mixtures. |
| Toluene | Lowest | Non-protic, no hydride donor capability. | Gold Standard for suppressing HDH. |
Variable 2: Base Management
The base activates the boronic acid but can also facilitate HDH if it is too strong or hygroscopic.
| Base | Risk Profile | Technical Note |
| NaOtBu / KOtBu | Critical | Strong alkoxides promote |
| K₂CO₃ / Na₂CO₃ | Moderate | Standard bases. Effective, but water content must be controlled. |
| K₃PO₄ (Anhydrous) | Optimal | Excellent balance of basicity without promoting hydride transfer. |
| CsF | Specialized | Allows anhydrous coupling (using silyl-protected partners) to eliminate water entirely. |
Protocol Library: The "Anti-HDH" Methodology
Protocol ID: SOP-SUZ-05 Application: Coupling of Aryl Dibromides with High HDH Sensitivity Objective: Maximize cross-coupling yield while suppressing protodebromination.
Materials:
-
Catalyst: Pd(OAc)₂ + SPhos (1:2 ratio) OR Pd(dppf)Cl₂ (for steric bulk).
-
Why: Bulky, electron-rich ligands (Buchwald type) accelerate reductive elimination, outcompeting the slower HDH pathway [1].[1]
-
-
Solvent: Toluene (Anhydrous) or 1,4-Dioxane.
-
Base: K₃PO₄ (finely ground, anhydrous).
Step-by-Step Workflow:
-
Pre-Drying: Flame-dry the reaction vessel under vacuum. Backfill with Argon x3.
-
Rationale: Removing atmospheric moisture eliminates the primary proton source for protodeometalation [2].
-
-
Solvent Degassing: Sparge the anhydrous solvent with Argon for 20 minutes before adding to the vessel.
-
Rationale: Dissolved Oxygen promotes ligand oxidation and homocoupling; homocoupling consumes boronic acid, leaving the Pd-Ar species "waiting" and vulnerable to HDH.
-
-
Reagent Charge:
-
Add Aryl Dibromide (1.0 equiv).
-
Add Boronic Acid/Ester (1.1 equiv per bromide).
-
Add Base (3.0 equiv).
-
Add Catalyst (1-3 mol%).[2]
-
-
Temperature Ramp:
-
Start reaction at 60°C . Monitor by HPLC/UPLC after 1 hour.
-
Rationale: While high heat drives difficult couplings, excessive heat (
C) exponentially increases the rate of solvent decomposition and hydride transfer. Keep temp as low as required for turnover [3].
-
-
Quench:
-
Do not quench with acid. Filter through Celite/Silica immediately to remove Pd.
-
Troubleshooting Q&A
Q1: I switched to Toluene, but I am still seeing 10-15% dehalogenated product. What is the source? A: Check your boronic acid. If the transmetallation step is slow (due to steric hindrance or low solubility), the Boronic Acid itself can act as a proton source via protodeboronation, or trace water in the base is reacting.
-
Fix: Increase the catalyst loading to 5 mol% to speed up the cycle, or switch to a Boronic Ester (Pinacol) which is more stable and less prone to protodeboronation than the free acid.
Q2: Can I use ethanol as a co-solvent to improve solubility? A: No. In HDH-prone systems, ethanol is a direct hydride donor.
-
Fix: If solubility is an issue, use a biphasic system (Toluene/Water) with a phase transfer catalyst (TBAB), or switch to n-Butanol (slower
than EtOH) only if absolutely necessary. Preferably, use THF or DMSO as the co-solvent.
Q3: Does the order of halogen reactivity matter? A: Yes. Ar-I is most prone to HDH, followed by Ar-Br, then Ar-Cl.
-
Fix: If you are coupling a dibromide and seeing mono-HDH, the first coupling likely happened, but the second position (now more electron-rich due to the first coupling) is stalling. Use a ligand with higher "bite angle" (like Xantphos) or extreme bulk (XPhos) to force the second cycle to complete [4].
Q4: My reaction works on small scale but fails (high HDH) on scale-up. A: This is usually a mass-transfer issue.
-
Fix: On larger scales, degassing is less efficient, and heating is uneven. Ensure vigorous stirring (vortexing) to maximize the rate of transmetallation (the biphasic interface area). Slow transmetallation = High HDH.
References
-
BenchChem. (2025).[1][3] Minimizing Hydrodehalogenation Side Products in Palladium Catalysis. Retrieved from
- Navarro, O., et al. (2004). Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Journal of the American Chemical Society. (Contextualized via general search results on mechanism).
-
Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Retrieved from
-
Lumen Learning. (2025). Palladium Catalyzed Couplings: Side Reactions and Mechanisms.[4] Retrieved from
Sources
Technical Support Center: High-Resolution Purification of Mono- and Bis-Coupled Conjugates
Topic: Purification strategies for separating mono- (1x) and bis- (2x) conjugated products. Context: Antibody-Drug Conjugates (ADCs), PEGylated proteins, and peptide-linker synthesis. Current Status: Operational.
Introduction: The Separation Challenge
Welcome to the Advanced Purification Support Center. You are likely here because you are struggling to resolve a mono-conjugated species from its bis-conjugated counterpart.
The Core Problem: In bioconjugation, the difference between a mono- and bis-product is often chemically subtle.
-
Mass: A <2% mass difference (e.g., adding two 1 kDa drugs to a 150 kDa antibody) renders Size Exclusion Chromatography (SEC) ineffective.
-
Hydrophobicity/Charge: The addition of a second payload often results in only a marginal shift in hydrophobicity or surface charge, leading to co-elution in standard gradients.
This guide prioritizes Hydrophobic Interaction Chromatography (HIC) and Ion Exchange Chromatography (IEX) , as these modalities offer the highest resolution for stoichiometric variants.
Diagnostic Matrix: Method Selection
Before beginning, determine the physicochemical shift induced by your payload. Use the logic flow below to select your primary purification route.
Figure 1: Decision matrix for selecting the optimal purification modality based on conjugate physicochemical properties.
Module A: Hydrophobic Interaction Chromatography (HIC)
Best For: Cysteine-linked ADCs, hydrophobic payloads (MMAE, DM1).
HIC separates species based on the exposed hydrophobic surface area.[1] Since most payloads are more hydrophobic than the native protein, the elution order is typically: Unconjugated → Mono → Bis → Aggregates .
Standard Operating Procedure (SOP)
Note: This protocol uses Ammonium Sulfate, the industry standard for stabilizing protein structure while promoting hydrophobic binding.
| Parameter | Specification | Rationale |
| Column | Butyl or Phenyl (non-porous or wide pore) | Butyl is less hydrophobic, ideal for very hydrophobic ADCs to prevent irreversible binding. |
| Buffer A (High Salt) | 1.5 M | High salt strips water solvation layers, exposing hydrophobic patches for binding. |
| Buffer B (Low Salt) | 50 mM Phosphate, pH 7.0 + 5-10% Isopropanol (IPA) | IPA acts as an organic modifier to sharpen peaks and reduce secondary interactions. |
| Gradient | Linear: 0% to 100% B over 20-30 CV | A shallow gradient is required to resolve the small hydrophobicity difference between Mono and Bis. |
HIC Troubleshooting Guide
Q: My Mono and Bis peaks are merging into a single broad shoulder. How do I resolve them?
-
Root Cause: The gradient slope is too steep, or the hydrophobic interaction is too strong, causing "smearing."
-
Correction:
-
Shallow Gradient: Change gradient from 0-100% B to 30-70% B over the same time. This "zooms in" on the elution window.
-
Add Modifier: Increase IPA in Buffer B to 15%. This reduces the surface tension and accelerates desorption, often sharpening the peaks.
-
Q: The Bis-coupled product is not eluting (low recovery).
-
Root Cause: The payload is too hydrophobic, causing irreversible binding to the column resin.
-
Correction: Switch to a less hydrophobic ligand (Ether or Polypropyl) or reduce the starting salt concentration (e.g., start at 1.0 M Ammonium Sulfate instead of 1.5 M).
Module B: Ion Exchange Chromatography (IEX)
Best For: Lysine-linked conjugates, charged linkers, PEGylation.
If your conjugation chemistry consumes a charged residue (e.g., Lysine
-
Native: +Z charge
-
Mono: +(Z-1) charge
-
Bis: +(Z-2) charge
Standard Operating Procedure (SOP)
Note: Cation Exchange (CEX) is preferred for mAbs (pI > 7).
| Parameter | Specification | Rationale |
| Column | Strong Cation Exchange (SP or S functionality) | "Strong" exchangers maintain charge capacity across a wide pH range. |
| Buffer A | 20 mM Acetate or MES, pH 5.5 - 6.0 | pH must be below the protein pI to ensure binding. |
| Buffer B | Buffer A + 1.0 M NaCl | Salt ions compete with the protein for binding sites on the resin. |
| Gradient | Linear salt gradient: 0-50% B over 40 CV | Extremely shallow gradients are necessary to separate species differing by only 1 net charge. |
IEX Troubleshooting Guide
Q: I see multiple peaks for the "Mono" fraction. Is my product degrading?
-
Root Cause: Positional Isomers.[] In non-site-specific conjugation (e.g., Lysine), the payload can attach to different residues. A payload on a surface loop affects charge density differently than one in a crevice.
-
Correction: This is often an analytical reality rather than a failure. To merge them for prep purification, use a step gradient rather than a linear gradient to collect all "Mono" isomers in one bulk fraction.
Q: The protein precipitates on the column.
-
Root Cause: You are likely operating too close to the protein's Isoelectric Point (pI), where solubility is lowest.
-
Correction: Shift the operating pH. If the pI is 8.5, do not run at pH 8.0. Move to pH 6.0 (CEX) or pH 9.5 (AEX) to ensure the protein remains charged and soluble.
Visualizing the Separation Mechanism
Understanding the molecular behavior inside the column is critical for troubleshooting.
Figure 2: HIC Separation Logic. As salt concentration decreases, the "salting-out" effect weakens, allowing less hydrophobic species (Unconjugated) to elute before more hydrophobic species (Bis).
FAQ: Advanced Scenarios
Q: Can I use Reversed-Phase (RP-HPLC) for this? A: Yes, but with a warning. RP-HPLC uses organic solvents (Acetonitrile) and low pH (TFA/Formic Acid) which usually denatures antibodies and proteins.
-
Use RP-HPLC if: You are analyzing the Drug-to-Antibody Ratio (DAR) analytically or if your molecule is a robust peptide.
-
Avoid RP-HPLC if: You need to recover the protein in its native, biologically active state.
Q: My Bis-product is co-eluting with aggregates. How do I fix this? A: This is common in HIC. Aggregates are extremely hydrophobic.
-
Add a "Wash" Step: After the Bis peak elutes, ramp immediately to 100% B (water/IPA) to strip aggregates.
-
Switch to Mixed-Mode: Use a resin like Ceramic Hydroxyapatite (CHT) . CHT separates based on a complex mix of cation exchange and calcium coordination, which is excellent for separating monomeric conjugates from high-molecular-weight aggregates.
References
-
Thermo Fisher Scientific. (2016). High-Resolution Separation of Cysteine-Linked Antibody-Drug Conjugate Mimics Using Hydrophobic Interaction Chromatography.[3]3[4][5][6]
-
Tosoh Bioscience. (n.d.).[6] Mobile phases for hydrophobic interaction chromatography (HIC).[1][6][7][8]6[4][6]
-
Lee, S., et al. (2016). Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers... PubMed. 9
-
BOC Sciences. (2018). PEGylated Protein Purification Techniques.[][4][4]
-
MilliporeSigma. (n.d.). Antibody Drug Conjugate (ADC) Separation using a Mixed Mode Cation Exchange Chromatography Step.Link[4]
Sources
- 1. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalysis Technical Support Center: Troubleshooting Aryl Bromide Activations
Welcome to the Catalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers whose cross-coupling reactions have stalled when utilizing electron-deficient aryl bromides. The most common support ticket we receive reads: "My reaction is failing due to slow oxidative addition."
In most cases, this is a kinetic misdiagnosis . Kinetically, electron-withdrawing groups (EWGs) lower the LUMO of the C–Br bond, which actually accelerates nucleophilic attack by low-valent metals like Pd(0) or Ni(0). If your reaction is stalling or yielding poor results, you are likely observing an apparent slow oxidative addition caused by off-cycle catalyst sequestration, or you are suffering from catalyst deactivation due to oxidative addition occurring too quickly.
Below is our comprehensive troubleshooting guide to diagnosing and overcoming these specific mechanistic traps.
Part 1: The "Slow" Oxidative Addition Misconception
When an electron-deficient aryl bromide fails to convert, the root cause usually falls into one of two categories depending on your catalytic system:
-
The Thermodynamic Sink (Pd-Catalysis): Highly electron-deficient arenes (or their EWGs, such as cyano or nitro groups) can act as strong
-acceptors. They coordinate to electron-rich Pd(0) via -backbonding, forming a highly stable off-cycle -complex. This effectively sequesters the catalyst, making the macroscopic rate of productive oxidative addition appear sluggish[1]. -
Catalyst Aggregation & Rate Mismatch (Ni-Catalysis): In dual photoredox/Ni catalysis or Cross-Electrophile Coupling (XEC), the oxidative addition of electron-deficient aryl bromides is so rapid that the resulting Metal(II) intermediates accumulate. If the subsequent transmetalation or reduction steps cannot keep pace, these intermediates aggregate into inactive "nickel black"[2], or undergo rapid Ar–Ar homocoupling[3].
Figure 1: Divergent pathways in Pd-catalyzed coupling of electron-deficient aryl bromides.
Part 2: Troubleshooting FAQs
Q1: My Pd-catalyzed Suzuki coupling with 4-bromobenzonitrile is stalling at 15% conversion. How do I force the oxidative addition?
A1: Your Pd(0) catalyst is likely trapped in an off-cycle
Q2: I am performing a Ni-catalyzed Cross-Electrophile Coupling (XEC) between an alkyl chloride and an electron-deficient aryl bromide. I am only getting Ar–Ar homocoupling. Why? A2: This is a classic rate mismatch. Because electron-deficient aryl bromides undergo oxidative addition to Ni(0) significantly faster than alkyl chlorides, your local concentration of the Ar–Ni(II)–Br intermediate spikes. With no activated alkyl electrophile ready for transmetalation, the Ar–Ni(II) species reacts with another equivalent of the aryl bromide (or an Ar-Zn intermediate), leading to homocoupling[3]. You must artificially slow down the availability of the aryl bromide using a syringe pump (see protocol below).
Q3: During my dual photoredox/Ni C–N coupling with an electron-deficient aryl bromide, the solution turns black immediately and the reaction dies. What is happening? A3: The black precipitate is "nickel black" (agglomerated Ni nanoparticles). When the oxidative addition of the electron-deficient aryl bromide outpaces the photoredox cycle's ability to modulate the Ni oxidation states, unstabilized low-valent Ni species accumulate and disproportionate into inactive aggregates[2]. To fix this, decrease your light intensity to slow the initial photoredox reduction, or switch to a more stabilizing bipyridine ligand (e.g., 4,4'-dimethoxy-2,2'-bipyridine) to protect the reactive Ni intermediates.
Part 3: Quantitative Data & Ligand Effects
The table below summarizes how catalyst and ligand choices directly impact the kinetic fate of highly electron-deficient aryl bromides (e.g., 4-bromobenzonitrile).
| Reaction Condition | Apparent OA Rate | Primary Mechanistic Trap | Target Yield |
| Pd(PPh | "Slow" (Stalled) | Off-cycle | < 15% |
| Pd(OAc) | Fast (Productive) | None (Efficient coupling) | > 85% |
| NiCl | Very Fast | Ar-Ar Homocoupling / Ni-Black | ~ 20% |
| NiCl | Controlled | None (Rate matched) | > 75% |
Part 4: Experimental Protocols
Standard Operating Procedure: Syringe-Pump Modulated Ni-Catalyzed XEC
Objective: To couple a highly electron-deficient aryl bromide with a secondary electrophile while suppressing Ar-Ar homocoupling and catalyst aggregation.
Figure 2: Workflow for rate-matched Cross-Electrophile Coupling (XEC).
Self-Validating Methodology:
-
Catalyst Pre-activation: In a rigorously degassed Schlenk flask, combine NiCl
(dme) (10 mol%), dtbbpy (10 mol%), and Mn powder (3.0 equiv) in anhydrous DMAc (0.1 M). Stir at room temperature for 15 minutes until the solution turns deep red, indicating the successful generation of the active Ni(0) species. -
Electrophile 1 Addition: Add the slower-reacting electrophile (e.g., alkyl chloride, 1.5 equiv) to the flask.
-
Causality: Giving the slower electrophile a "head start" allows it to interact with the catalyst pool before the highly reactive aryl bromide is introduced.
-
-
Syringe Pump Addition (Critical Step): Dissolve the electron-deficient aryl bromide (1.0 equiv) in 2 mL of anhydrous DMAc. Using a syringe pump, add this solution to the reaction mixture at a continuous rate over 4 hours .
-
Causality: Because electron-deficient aryl bromides undergo extremely rapid oxidative addition, adding them all at once spikes the local concentration of Ar–Ni(II)–Br, favoring bimolecular Ar–Ar homocoupling. Slow addition ensures the Ni(II) intermediate remains at a low steady-state concentration, allowing the slower transmetalation step to outcompete homocoupling[3].
-
-
Monitoring & Quench: Monitor the reaction visually. If the solution begins to turn opaque black (Ni-black formation), pause the syringe pump to allow the catalytic cycle to catch up[2]. Once addition is complete, stir for an additional 2 hours, then quench with 1M HCl and extract with EtOAc.
References
1.[1] Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Journal of the American Chemical Society (ACS Publications). 1 2.[2] Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. Max Planck Society (MPG.PuRe). 2 3.[3] Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. ACS Publications. 3
Sources
Validation & Comparative
An In-Depth Comparative Guide to the NMR Spectroscopic Profiling of 1,4-Dibromo-2-(difluoromethoxy)benzene
Executive Summary
In modern medicinal chemistry and agrochemical development, the incorporation of fluorinated motifs such as the difluoromethoxy (–OCF₂H) group is a proven strategy to modulate lipophilicity, enhance metabolic stability, and tune the electronic properties of drug candidates. 1,4-Dibromo-2-(difluoromethoxy)benzene (CAS: 1000575-26-7) serves as a highly versatile, bifunctional building block.
This guide provides an objective comparison of its ¹H and ¹³C NMR spectroscopic properties against baseline analogues—1,4-dibromobenzene and difluoromethoxybenzene—to elucidate the distinct electronic and steric influences of its substituents. By understanding these spectra, researchers can establish self-validating protocols for structural confirmation during complex synthetic workflows.
Structural Profiling & Electronic Effects
The –OCF₂H group exerts a unique push-pull electronic effect on the aromatic ring. While the oxygen atom acts as a weak resonance donor (+R), the highly electronegative fluorine atoms exert a strong inductive withdrawing effect (-I) [1]. Consequently, the –OCF₂H group is generally electron-withdrawing, unlike the strongly electron-donating methoxy (–OCH₃) group. This results in distinct deshielding patterns in both ¹H and ¹³C NMR spectra, particularly at the ortho and para positions.
Furthermore, the presence of two bromine atoms at the 1 and 4 positions provides heavy-atom shielding (ipso effects) and distinct coupling networks that dictate the molecule's reactivity [2].
Comparative NMR Analysis
To establish a self-validating framework for structural confirmation, we compare the predicted and empirical NMR shifts of 1,4-dibromo-2-(difluoromethoxy)benzene with its constituent analogues.
Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 300 MHz)
| Position / Group | 1,4-Dibromobenzene | Difluoromethoxybenzene | 1,4-Dibromo-2-(difluoromethoxy)benzene | Multiplicity & Coupling |
| H-3 | - | 7.15 ppm | 7.26 ppm | d, ⁴J_{HH} ≈ 2.0 Hz |
| H-5 | - | 7.20 ppm | 7.41 ppm | dd, ³J{HH} ≈ 8.5 Hz, ⁴J{HH} ≈ 2.0 Hz |
| H-6 | - | 7.15 ppm | 7.41 ppm | d, ³J_{HH} ≈ 8.5 Hz |
| Aromatic (Base) | 7.29 ppm (s) | 7.15 - 7.35 ppm (m) | - | - |
| –OCF₂H | - | 6.50 ppm | 6.58 ppm | t, ²J_{HF} ≈ 74.0 Hz |
Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, 75 MHz)
| Carbon Position | 1,4-Dibromobenzene | Difluoromethoxybenzene | 1,4-Dibromo-2-(difluoromethoxy)benzene |
| C-1 (C-Br) | 121.0 ppm | 151.0 ppm (C-O) | 112.5 ppm |
| C-2 (C-O) | 132.0 ppm | 119.5 ppm | 156.1 ppm |
| C-3 (C-H) | 132.0 ppm | 129.5 ppm | 124.6 ppm |
| C-4 (C-Br) | 121.0 ppm | 125.0 ppm | 122.5 ppm |
| C-5 (C-H) | 132.0 ppm | 129.5 ppm | 134.6 ppm |
| C-6 (C-H) | 132.0 ppm | 119.5 ppm | 130.1 ppm |
| –OCF₂H | - | 116.0 ppm (t, ¹J_{CF} ≈ 259 Hz) | 116.2 ppm (t, ¹J_{CF} ≈ 260 Hz) |
Mechanistic Causality of the Spectra
-
The Diagnostic –OCF₂H Triplet : The proton of the difluoromethoxy group consistently appears as a triplet at ~6.58 ppm [3]. This is caused by the scalar spin-spin coupling between the proton and the two equivalent ¹⁹F nuclei (Spin = 1/2), with a massive geminal coupling constant (²J_{HF} ≈ 74 Hz). This triplet acts as an internal self-validation mechanism; its presence definitively confirms that the –OCF₂H group survived the reaction conditions intact.
-
Heavy Atom Effect : The carbons directly bonded to bromine (C-1 and C-4) experience significant upfield shifts (shielding) due to the heavy-atom effect of the halogens, resonating at ~112.5 and 122.5 ppm, respectively.
-
Carbon-Fluorine Coupling : In the ¹³C NMR, the difluoromethyl carbon splits into a massive triplet (¹J_{CF} ≈ 260 Hz) centered around 116 ppm, a hallmark of direct C-F bonding.
Standardized Experimental Protocols
To ensure reproducible and self-validating data acquisition, the following multi-nuclear NMR protocol must be adhered to. This workflow ensures that both the carbon framework and the fluorinated substituents are accurately mapped.
Step 1: Sample Preparation Dissolve 15–20 mg of 1,4-dibromo-2-(difluoromethoxy)benzene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a high-quality 5 mm NMR tube.
Step 2: Instrument Calibration Insert the sample into a spectrometer (≥300 MHz for ¹H, ≥75 MHz for ¹³C). Lock onto the deuterium frequency of CDCl₃ and perform automated gradient shimming to optimize magnetic field homogeneity.
Step 3: Multi-Nuclear Acquisition
-
¹H NMR : Run a standard 30° pulse program (zg30), 16 scans, with a relaxation delay (d1) of 1 second.
-
¹³C NMR : Run a proton-decoupled pulse program (zgpg30), minimum 512 scans, with a d1 of 2 seconds to account for the longer T1 relaxation times of the quaternary carbons (C-1, C-2, C-4).
-
¹⁹F NMR : Run a standard pulse program (zg), 16 scans. The fluorine signal will appear as a doublet (due to ²J_{FH} coupling) around -82 ppm, providing orthogonal validation of the –OCF₂H group.
Standardized multi-nuclear NMR acquisition and processing workflow.
Applications & Reactivity Workflow
In drug development, 1,4-dibromo-2-(difluoromethoxy)benzene is frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The presence of two bromine atoms presents a regioselectivity challenge.
However, causality dictates the outcome: the steric bulk of the –OCF₂H group at the 2-position significantly hinders oxidative addition at the adjacent C-1 bromine. Consequently, cross-coupling occurs preferentially at the less sterically encumbered C-4 position. This allows researchers to sequentially functionalize the molecule without the need for complex protecting group strategies.
Regioselective Suzuki-Miyaura cross-coupling workflow driven by steric differentiation.
References
Characteristic 19F NMR signals of aryl difluoromethyl ethers
The Definitive Guide to 19F NMR Analysis of Aryl Difluoromethyl Ethers (Ar-OCF₂H)
Executive Summary
Aryl difluoromethyl ethers (
This guide provides a rigorous technical framework for the identification, characterization, and quantification of
Part 1: Technical Deep Dive – The NMR Fingerprint
Chemical Shift Characteristics
The
| Functional Group | Chemical Shift ( | Multiplicity (Coupled) | Coupling Constant ( |
| Aryl Difluoromethyl Ether ( | -81 to -86 | Doublet (d) | 70 – 76 |
| Aryl Trifluoromethyl Ether ( | -57 to -59 | Singlet (s) | N/A |
| Aryl Difluoromethyl Ester ( | -90 to -92 | Doublet (d) | ~71 |
| Aryl Difluoromethyl Thioether ( | -92 to -97 | Doublet (d) | ~56 |
| Aromatic Fluorine ( | -100 to -170 | Multiplet | N/A |
Expert Insight: The chemical shift of
The Diagnostic Coupling Pattern ( )
The most definitive feature of the
-
Magnitude: The coupling constant
is characteristically large, typically 70–76 Hz . -
Validation: This doublet must correlate with a triplet (
Hz) in the H NMR spectrum, typically found in the 6.3 – 6.8 ppm region. -
Thioether Differentiation: Note that the sulfur analog (
) exhibits a significantly smaller coupling constant (~56 Hz), providing a reliable method to distinguish between ether and thioether linkages.
Part 2: Comparative Analysis & Bioisosterism
The
-
vs.
: The group appears as a sharp singlet around -58 ppm. It lacks the H-bond donor capability of . In metabolic stability assays, is generally inert, whereas is stable but can eventually undergo oxidative defluorination under forcing conditions. -
vs.
: The methoxy group is NMR silent in F. The transition from to (a common lead optimization strategy to block metabolic O-dealkylation) can be directly monitored by the appearance of the characteristic doublet at -82 ppm.
Part 3: Experimental Protocols
Protocol A: Standard Acquisition for Characterization
Objective: To obtain high-resolution data for structural confirmation and purity assessment.
-
Sample Preparation:
-
Dissolve 5–10 mg of analyte in 0.6 mL of deuterated chloroform (
) . -
Note: Avoid DMSO-
unless necessary for solubility, as its high viscosity can broaden the large doublet signals. -
Internal Standard: Add 10 µL of a 0.1 M solution of
-trifluorotoluene ( , -63.72 ppm) . This is preferred over (volatile) or (complex couplings).
-
-
Instrument Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling (typically zgpg or equivalent).
-
Spectral Width (SW): Set to 200 ppm (-20 to -220 ppm) to ensure capture of all potential fluorinated impurities (
, ). -
Relaxation Delay (D1): Set to 3–5 seconds . Fluorine nuclei in
groups can have moderate relaxation times; insufficient delay will compromise integration accuracy. -
Scans (NS): 16–64 scans are usually sufficient for >95% purity samples.
-
-
Validation Step (The "Coupled" Check):
-
Acquire a second spectrum without proton decoupling (inverse gated decoupling or simple pulse).
-
Criteria: The singlet (if decoupled) must split into a clean doublet with
Hz. If it remains a singlet or shows complex splitting not matching the H NMR, suspect an impurity (e.g., a group in an alkyl chain).
-
Protocol B: Metabolic Stability Monitoring (In Vitro)
Objective: To quantify the stability of the
-
Incubation: Incubate substrate (10 µM) with microsomes and NADPH regenerating system.
-
Quenching: Quench aliquots with ice-cold acetonitrile containing the internal standard (
). -
NMR Analysis:
-
Use a cryoprobe if available for sensitivity.
-
Focus Spectral Width: Narrow to -50 to -100 ppm to increase digital resolution.
-
Monitor the decrease in the integral of the -82 ppm doublet relative to the internal standard.
-
Watchout: The appearance of a fluoride ion signal (
, approx -119 ppm in aqueous buffer) indicates oxidative defluorination.
-
Part 4: Visualization & Logic
Diagram 1: Signal Identification Logic
This decision tree provides a systematic approach to assigning unknown
Caption: Systematic decision tree for the classification of fluorinated aryl ethers based on chemical shift and coupling constants.
Diagram 2: Metabolic Stability Workflow
A visual representation of the experimental workflow for assessing the stability of the
Caption: Workflow for 19F NMR-based metabolic stability assessment of aryl difluoromethyl ethers.
References
-
Hu, J., et al. (2011). "Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate." Journal of Organic Chemistry. Link
-
Ni, C., & Hu, J. (2016). "Recent advances in the synthetic application of difluorocarbene." Synthesis. Link
- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. (Standard Reference Text).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Reich, H. J. (2023).[2] "19F Chemical Shifts and Coupling Constants." University of Wisconsin-Madison. Link
Sources
A Comparative Guide to the IR Spectrum Analysis of Difluoromethoxy C-F Stretching Vibrations
For researchers, medicinal chemists, and materials scientists, the incorporation of fluorinated functional groups is a critical strategy for modulating the physicochemical properties of molecules. Among these, the difluoromethoxy group (OCF2H) has emerged as a valuable substituent, offering a unique electronic and conformational profile that distinguishes it from its more common trifluoromethyl (OCF3) and monofluoromethyl (OCHF2) counterparts. Infrared (IR) spectroscopy provides a powerful, non-destructive method for characterizing these groups, with the carbon-fluorine (C-F) stretching vibrations serving as a particularly sensitive probe of the local molecular environment.
This guide provides an in-depth comparison of the C-F stretching vibrations of the difluoromethoxy group in relation to other key fluorinated ethers. We will delve into the underlying principles governing these vibrations, present and analyze experimental and computational data, and provide a detailed protocol for acquiring high-quality IR spectra of these challenging yet vital molecules. Our focus will be on providing not just the "what" but the "why," enabling a deeper understanding of how subtle changes in fluorine substitution manifest in the vibrational spectrum.
The Physicochemical Landscape of Fluorinated Methoxy Groups
The strategic replacement of hydrogen with fluorine in a methoxy group dramatically alters its properties. The trifluoromethoxy (OCF3) group is highly electronegative and lipophilic, often used to block metabolic pathways and enhance membrane permeability.[1] In contrast, the difluoromethoxy (OCF2H) group, while still electron-withdrawing, possesses a C-H bond that can act as a weak hydrogen bond donor, a feature absent in the OCF3 group.[1] This duality allows the OCF2H group to serve as a bioisostere for hydroxyl or thiol groups while offering greater metabolic stability.[1] Understanding the vibrational signatures of these groups is paramount for their unambiguous identification and for gaining insight into their electronic and steric effects.
The Vibrational Landscape of C-F Bonds
The C-F bond is one of the strongest single bonds in organic chemistry, and its stretching vibrations give rise to intense absorption bands in the IR spectrum, typically in the 1400-1000 cm⁻¹ region.[2] This region, however, can be complex due to several factors:
-
Coupling: C-F stretching modes often couple with other vibrations, such as C-C stretching or C-H bending, leading to complex band patterns rather than a single, isolated peak.
-
Symmetry: The number of C-F bonds and the local symmetry of the fluorinated group dictate the nature of the stretching vibrations. For a CF2 group, one can expect symmetric and asymmetric stretching modes.
-
Electronic Effects: The electronegativity of neighboring atoms and the presence of resonance effects can significantly influence the C-F bond strength and, consequently, its stretching frequency.
Comparative IR Spectral Analysis: OCF2H vs. OCF3 and OCH2F Analogs
A seminal study by Stephenne et al. provides a detailed vibrational analysis of 1,1,2,2-tetrafluoro-1-methoxyethane (CF3OCF2H), which serves as an excellent model for the difluoromethoxy group.[2] By comparing its spectrum with those of related trifluoro- and monofluoromethoxy compounds, we can highlight the key distinguishing features.
The Difluoromethoxy (OCF2H) Signature
In CF3OCF2H, the C-F stretching vibrations associated with the OCF2H group are observed as strong absorptions in the 1150-1050 cm⁻¹ region. Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for assigning these complex vibrations.[2] The calculations for CF3OCF2H show that the experimental bands in this region arise from coupled vibrations involving the symmetric and asymmetric stretching of the C-F bonds in the CF2 group, as well as contributions from C-O stretching.
Comparison with the Trifluoromethoxy (OCF3) Group
The IR spectrum of a compound containing an OCF3 group is typically characterized by very strong and broad absorption bands in the 1300-1100 cm⁻¹ region. These arise from the asymmetric and symmetric stretching modes of the three C-F bonds. The higher frequency and broader nature of these bands compared to the OCF2H group can be attributed to the increased number of C-F oscillators and the stronger inductive electron withdrawal by the three fluorine atoms, which strengthens the C-F bonds.
Comparison with the Monofluoromethoxy (OCH2F) Group
The C-F stretching vibration in a monofluoromethoxy group typically appears as a strong band in the 1100-1000 cm⁻¹ region. With only one C-F bond, the spectrum in this region is generally simpler than that of the OCF2H and OCF3 analogues. The lower frequency compared to the di- and trifluorinated counterparts is consistent with the reduced inductive effect of a single fluorine atom.
The following table summarizes the expected and observed C-F stretching regions for these three important functional groups.
| Functional Group | Typical C-F Stretching Region (cm⁻¹) | Key Distinguishing Features |
| Difluoromethoxy (OCF2H) | 1150 - 1050 | Multiple strong bands due to coupled symmetric and asymmetric C-F stretching. |
| Trifluoromethoxy (OCF3) | 1300 - 1100 | Very strong, often broad, absorption due to multiple C-F stretching modes. |
| Monofluoromethoxy (OCH2F) | 1100 - 1000 | A single, strong C-F stretching band, generally at a lower frequency than OCF2H and OCF3. |
Experimental Protocol for FT-IR Analysis of Fluorinated Organic Compounds
Acquiring high-quality FT-IR spectra of fluorinated compounds requires careful attention to sample preparation and instrument parameters. The following protocol provides a robust methodology for both liquid and solid samples.
Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.
-
For solid samples (KBr pellet method): Agate mortar and pestle, KBr press, and spectroscopic grade KBr powder.
-
For liquid samples (transmission): Demountable liquid cell with KBr or NaCl windows and a set of Teflon spacers.
-
Appropriate volatile solvent (e.g., anhydrous dichloromethane or acetone) for cleaning.
-
Nitrogen or dry air purge for the spectrometer sample compartment.
Step-by-Step Methodology
A. Instrument Preparation:
-
Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry nitrogen or air for at least 15-30 minutes to minimize interference from atmospheric water and carbon dioxide.
B. Background Spectrum Acquisition:
-
For ATR: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent. Record a background spectrum of the clean, empty ATR crystal.
-
For KBr Pellet: Record a background spectrum of the empty sample compartment.
-
For Liquid Transmission Cell: Record a background spectrum with the empty, clean liquid cell in the beam path.
C. Sample Preparation:
-
For Liquid Samples (ATR - Recommended):
-
Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
If the sample is volatile, it may be necessary to acquire the spectrum quickly.
-
-
For Solid Samples (ATR):
-
Place a small amount of the solid powder onto the ATR crystal.
-
Use the pressure clamp to ensure good contact between the sample and the crystal.
-
-
For Solid Samples (KBr Pellet Method):
-
Gently grind 1-2 mg of the solid sample in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr powder and grind the mixture until it is a fine, homogeneous powder.
-
Transfer the powder to a KBr pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
D. Sample Spectrum Acquisition:
-
Place the prepared sample (ATR, KBr pellet, or liquid cell) into the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the desired range (typically 4000 - 400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
E. Data Processing and Analysis:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
-
Compare the observed C-F stretching frequencies with the reference data provided in this guide and in the scientific literature.
Visualizing the Workflow and Logic
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical framework for spectral interpretation.
Caption: Experimental workflow for FT-IR analysis of fluorinated compounds.
Caption: Logical framework for identifying fluorinated methoxy groups by IR spectroscopy.
Conclusion and Future Outlook
The difluoromethoxy group presents a unique vibrational signature in the IR spectrum that allows for its clear differentiation from trifluoromethoxy and monofluoromethoxy analogues. The C-F stretching region, though complex due to vibrational coupling, provides a rich fingerprint for the OCF2H moiety, typically characterized by multiple strong bands between 1150 and 1050 cm⁻¹. By employing careful experimental techniques, particularly ATR-FTIR, and leveraging computational chemistry for spectral assignment, researchers can confidently identify and characterize this increasingly important functional group.
As the use of novel fluorinated motifs continues to expand in drug discovery and materials science, the combination of experimental IR spectroscopy and high-level computational analysis will become even more critical. This synergistic approach not only aids in routine characterization but also provides fundamental insights into the electronic structure and intermolecular interactions of these fascinating molecules.
References
-
Stephenne, J., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. Bentham Open. [Link]
-
Trivedi, M., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. [Link]
-
Pike, S., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]
Sources
Reactivity Comparison Guide: 1,4-Dibromo-2-(difluoromethoxy)benzene vs. 1,4-Dibromo-2,5-difluorobenzene
[1]
Executive Summary
This guide compares the reactivity profiles of 1,4-Dibromo-2-(difluoromethoxy)benzene (Compound A) and 1,4-Dibromo-2,5-difluorobenzene (Compound B) .[1][2] While both serve as electrophilic building blocks for transition-metal catalyzed cross-couplings and organolithium synthesis, their utility diverges fundamentally based on symmetry and electronic modulation .[1]
-
Compound A (Asymmetric): The
group breaks molecular symmetry, creating distinct steric and electronic environments for the two bromine atoms.[2] This enables site-selective functionalization , making it a superior scaffold for asymmetric drug cores.[1][2] -
Compound B (Symmetric): The
symmetry renders both bromine atoms chemically equivalent.[2] It is the preferred choice for polymerization (e.g., conductive polymers) or generating symmetric biaryls, but it poses challenges for mono-functionalization without statistical byproduct formation.[1][2]
Part 1: Electronic & Structural Profiling[1][2]
Understanding the electronic landscape is the prerequisite for predicting reactivity. The key differentiator is the substituent effect of the difluoromethoxy group (
Electronic Parameters (Hammett Constants)
| Parameter | Substituent: | Substituent: | Impact on Reactivity |
| 0.06 | 0.18 | ||
| 0.34 | 0.38 | Both are strongly withdrawing inductively.[1] | |
| Induction ( | Strong (-I) | Strong (-I) | Deactivates ring toward electrophilic attack (SEAr); Activates toward nucleophilic attack (SNAr).[1][2] |
| Resonance ( | Weak Donor (+R) | Weak Donor (+R) | |
| Lipophilicity ( | 0.14 | ~0.60 |
Structural Symmetry Analysis
Part 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][6][7]
The most critical application for these scaffolds is building biaryl cores. The choice of substrate dictates the synthetic strategy.
Site-Selectivity Workflow
In Compound A, the competition between Sterics (hindrance from
-
General Rule: Pd(0) prefers the most electron-deficient C-Br bond (Electronic control) unless steric bulk is prohibitive (Steric control).[1][2]
-
Observation: The
group is bulky (comparable to an isopropyl group in rotational sweep).[1][2] -
Outcome: Under standard conditions (e.g.,
), C4-Br reacts preferentially due to steric accessibility.[1][2]
Figure 1: Site-selectivity decision tree for Compound A. C4-Br is the kinetic product.[1][2]
Experimental Protocol: Selective Mono-Arylation of Compound A
Objective: Synthesize 4-aryl-1-bromo-2-(difluoromethoxy)benzene.
-
Stoichiometry: Use 1.0 equiv of Compound A and 0.95 equiv of Boronic Acid. Limiting the nucleophile is crucial to prevent bis-coupling.[1]
-
Catalyst:
(3 mol%).[1][2] The bidentate ligand prevents ligand exchange scrambling. -
Solvent: 1,4-Dioxane/Water (4:1).
-
Temperature:
(Do not reflux; reflux promotes C1 activation). -
Purification: The unreacted starting material (Compound A) is easily separated from the mono-coupled product due to the polarity difference introduced by the new aryl ring.[2]
Part 3: Metal-Halogen Exchange (Lithiation)[1][2]
Lithiation offers a complementary reactivity pattern to Pd-coupling.[1] Here, the Coordination-Induced Proximity Effect (CIPE) plays a major role.[2]
Mechanism Comparison
-
Compound B (Difluoro):
-
Treatment with
-BuLi results in rapid Br-Li exchange.[1] -
Since both Br atoms are equivalent, you get a statistical mixture of mono-lithio and di-lithio species if stoichiometry is not strictly controlled.[1]
-
Risk:[1][2][4] Benzyne formation is possible if temp > -78°C due to elimination of LiF (though less likely with Br present, it's a risk with F-ortho-Li).[1][2]
-
-
Compound A (Difluoromethoxy):
Figure 2: Lithiation Selectivity.[1][2] Note how Compound A allows for predictable C1 functionalization.
Protocol: Regioselective C1-Formylation of Compound A
Objective: Install an aldehyde at C1, keeping C4-Br intact.[1][2]
-
Solvent: Anhydrous Toluene (favors coordination over solvation).[1][2] Avoid THF if possible, as THF competes with the internal oxygen for Li coordination.[2]
-
Temperature: Cool substrate to -78°C .
-
Addition: Add
-BuLi (1.05 equiv) dropwise over 30 mins. -
Equilibration: Stir for 15 mins at -78°C. The "ate" complex forms at C1.
-
Quench: Add DMF (3.0 equiv) rapidly.
-
Workup: Warm to RT, hydrolyze with dilute HCl.
-
Outcome: >90% regioselectivity for substitution at the position ortho to the
group.
Part 4: Physicochemical Implications in Drug Design
Why choose one over the other in a final drug molecule?
| Feature | Compound B (Difluoro Core) | Compound A (Difluoromethoxy Core) |
| Metabolic Stability | High.[1][2] C-F bond is metabolically inert.[1][2] | Moderate/High.[1][2] |
| H-Bonding | Fluorine is a poor H-bond acceptor.[1] | |
| Conformation | Planar, rigid.[1][2] | |
| Solubility | Low (crystalline, stacking).[1] | Improved solubility due to asymmetry and dipole of the ether linkage. |
Recommendation: Use Compound A if you need to modulate LogP (lipophilicity) or introduce a specific dipole vector without adding a full proton-donor group like -OH.[1] Use Compound B for minimizing steric bulk while maximizing metabolic blockage.[1]
References
-
Hammett Constants & Electronic Effects
-
Difluoromethoxy Group Properties
-
Lithiation Selectivity (General Principles)
-
Suzuki Coupling of Polyhalogenated Arenes
Lipophilicity & Physicochemical Profiling: OCF₂H vs. OCF₃ Substituted Benzenes
Executive Summary
In the optimization of lead compounds, the modulation of lipophilicity and metabolic stability is a critical design tactic.[1][2] Fluorinated ether groups—specifically difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) —offer distinct physicochemical profiles that go beyond simple lipophilic bulk.[3]
While -OCF₃ is often termed a "super-halogen" or "lipophilic bite," providing significant lipophilicity (
The Physicochemical Divergence
The distinct behaviors of -OCF₂H and -OCF₃ stem from a fundamental difference in their electronic and conformational preferences.[4]
Electronic Effects & The Anomeric Effect
Both groups are electron-withdrawing by induction (-I), but their resonance interaction (+M) with the aromatic ring differs significantly due to the Generalized Anomeric Effect .
-
Trifluoromethoxy (-OCF₃): The strong electron-withdrawing nature of the three fluorine atoms lowers the energy of the
orbital. The oxygen lone pair ( ) donates into this antibonding orbital ( ) rather than into the aromatic -system. This hyperconjugation, combined with steric repulsion from the ortho-hydrogens, forces the -OCF₃ group into an orthogonal conformation (approx. 90° relative to the ring plane). This decouples the oxygen from the -system, making -OCF₃ a deactivated, lipophilic insulator. -
Difluoromethoxy (-OCF₂H): This group retains a hydrogen atom, reducing the steric bulk and the intensity of the anomeric effect compared to -OCF₃. Consequently, -OCF₂H is conformationally more flexible. It can adopt a coplanar conformation that allows for weak resonance donation, or twist out of plane depending on the solvent environment and ortho-substitution.
The "Lipophilic Hydrogen Bond"
The defining feature of -OCF₂H is the acidity of its terminal proton. The two geminal fluorine atoms pull electron density from the carbon, significantly polarizing the C-H bond.
-
H-Bond Donor: The -OCF₂H proton acts as a weak hydrogen bond donor (Bioisostere for -OH or -SH).
-
Lipophilicity Trade-off: This polarity explains why -OCF₂H is significantly less lipophilic than -OCF₃, despite having only one less fluorine atom.
Figure 1: Mechanistic flow illustrating how electronic and steric factors drive the conformational and lipophilic differences between OCF3 and OCF2H.
Quantitative Comparative Analysis
The following data aggregates experimental Hansch substituent constants (
Table 1: Physicochemical Parameters of Benzene Substituents
| Parameter | -OCH₃ (Anisole) | -OCF₂H (Difluoromethoxy) | -OCF₃ (Trifluoromethoxy) |
| Hansch Lipophilicity ( | -0.02 | +0.42 | +1.04 |
| Experimental LogP (Ph-R) | 2.11 | 2.55 | 3.17 |
| Hammett Electronic ( | -0.27 | +0.14 | +0.35 |
| H-Bond Acidity ( | 0.00 | ~0.10 | 0.00 |
| Conformation (Dihedral) | 0° (Planar) | 0° - 30° (Adaptive) | 90° (Orthogonal) |
Key Insight: Replacing a -OCH₃ with -OCF₃ results in a massive lipophilicity jump (
Experimental Methodologies
Accurate determination of LogP for these compounds requires specific protocols due to the potential volatility of fluorinated benzenes and the need to capture the "effective" lipophilicity which includes H-bonding effects.
Protocol A: RP-HPLC LogP Determination (High Throughput)
This method is preferred for screening series of compounds. It relies on the correlation between retention time (
Reagents:
-
Mobile Phase A: 20 mM MOPS buffer, pH 7.4 (decarbonated).
-
Mobile Phase B: HPLC-grade Methanol.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Standards: Benzene, Toluene, Chlorobenzene, Bromobenzene, Anisole.
Workflow:
-
Calibration: Inject the standard mixture (isocratic 50:50 MeOH:Buffer). Record retention times (
). -
Calculation: Calculate the capacity factor
, where is the dead time (determined by uracil injection). -
Regression: Plot
vs. Literature LogP to generate a calibration curve ( ). -
Sample Analysis: Inject OCF₂H/OCF₃ analogs. Extrapolate LogP from the calibration curve.
Protocol B: Modified Shake-Flask (Gold Standard)
Standard shake-flask methods can suffer from errors if volatile fluorinated compounds escape.
Modifications for Fluorinated Ethers:
-
Vessel: Use borosilicate glass vials with PTFE-lined crimp caps (no screw caps) to prevent vapor loss.
-
Equilibration: Pre-saturate n-octanol with water and water with n-octanol for 24 hours before the experiment.
-
Ratio: Use a phase ratio (
) of 1:1 for compounds with expected LogP 1-3. -
Separation: Centrifuge at 3000g for 10 minutes to break emulsions (fluorinated compounds often form stable micro-emulsions).
-
Quantification: Analyze both phases by UV-Vis or HPLC to ensure mass balance closure (recovery > 95%).
Figure 2: Decision tree for selecting the appropriate LogP determination protocol based on compound volatility and throughput needs.
Strategic Implications for Drug Design[2][4]
Metabolic Stability
Both groups are excellent at blocking metabolic "hotspots."
-
-OCF₃: Effectively blocks Para/Ortho positions from oxidation due to steric bulk and lack of electron donation. It is chemically inert.
-
-OCF₂H: Although it contains a C-H bond, the bond dissociation energy (BDE) is high due to the two fluorines. It is generally stable to CYP450 oxidation, making it a superior alternative to a methoxy group (-OCH₃) which is prone to O-demethylation.
Bioisosterism & Binding
-
Use -OCF₃ when: You need to fill a hydrophobic pocket, increase brain penetration (CNS activity), or lock a conformation orthogonal to the ring.
-
Use -OCF₂H when: You need to improve solubility relative to -OCF₃, or when a hydrogen bond donor is required to interact with a backbone carbonyl in the target protein (acting as a lipophilic phenol mimic).
References
-
Hansch Substituent Constants Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. [Link]
-
Lipophilicity of Fluorinated Ethers Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]
-
Hydrogen Bond Acidity of OCF2H Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry. [Link]
-
Conformational Analysis of Trifluoromethoxy Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. [Link]
Sources
A Comparative Guide to the Crystal Structure Analysis of 1,4-Dibromo-2-(difluoromethoxy)benzene Derivatives
Executive Summary
1,4-Dibromo-2-(difluoromethoxy)benzene (CAS: 1000575-26-7) is a highly versatile building block extensively utilized in agrochemical and pharmaceutical drug development[1]. The molecule features two heavy bromine handles—ideal for orthogonal cross-coupling reactions—and a difluoromethoxy (-OCHF₂) group, which is frequently installed to tune the electronic character, lipophilicity, and metabolic stability of the aryl ring via remote inductive effects[2].
However, elucidating the precise 3D crystal structure of this derivative presents a unique crystallographic challenge. The massive disparity in scattering power between the heavy bromine atoms and the lighter fluorine/hydrogen atoms often complicates structural refinement. This guide provides an objective, E-E-A-T-aligned comparative analysis of the leading structural elucidation techniques—Single-Crystal X-ray Diffraction (SC-XRD) and Microcrystal Electron Diffraction (MicroED)—detailing the causality behind experimental choices and providing self-validating protocols for researchers.
Structural Complexity & Analytical Challenges
The analytical difficulty in resolving 1,4-dibromo-2-(difluoromethoxy)benzene stems from two fundamental physical phenomena:
-
The Heavy Atom Effect in X-ray Scattering: In SC-XRD, the scattering power of an atom is proportional to the square of its atomic number (
). Bromine ( ) scatters X-rays with immense intensity compared to fluorine ( ) and hydrogen ( ). This disparity creates severe Fourier truncation ripples in the electron density map, which can easily mask the true positions of the lighter atoms. -
Conformational Heterogeneity: The -OCHF₂ group possesses significant rotational freedom around the C(aryl)–O bond. In the solid state, this group frequently exhibits positional disorder or adopts multiple binding conformations[3]. When heavy bromine atoms dominate the phase information, accurately modeling the anisotropic displacement parameters of a disordered -OCHF₂ group becomes highly complex.
Comparative Analysis of Structural Elucidation Techniques
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD remains the definitive method for absolute structure determination. It provides unambiguous data on bond lengths, halogen bonding, and π-π stacking. However, the technique is fundamentally limited by crystal size; it requires well-ordered single crystals typically larger than 5 µm[4]. For highly fluorinated or halogenated molecules that resist forming large, pristine crystals, SC-XRD often results in low-resolution datasets where the -OCHF₂ group cannot be accurately resolved.
Microcrystal Electron Diffraction (MicroED): The Nanocrystal Revolution
MicroED has emerged as a revolutionary alternative that completely bypasses the crystal size bottleneck of SC-XRD[5]. By utilizing a cryo-electron microscope, MicroED can yield sub-angstrom resolution structures from seemingly amorphous powders or nanocrystals (~100–500 nm)[4].
The Mechanistic Advantage: Unlike X-rays, which interact with electron clouds, electrons interact with the electrostatic potential of the atoms. The scattering cross-section for electrons scales roughly with
Quantitative Method Comparison
The following table summarizes the performance metrics of SC-XRD, MicroED, and Powder X-ray Diffraction (PXRD) combined with Crystal Structure Prediction (CSP) for halogenated difluoromethoxybenzene derivatives.
| Analytical Parameter | SC-XRD | MicroED (Cryo-EM) | PXRD + CSP |
| Optimal Crystal Size | > 5 µm | 100 – 500 nm | Bulk Powder |
| Scattering Source | X-rays (Electron density) | Electrons (Electrostatic potential) | X-rays (Electron density) |
| Heavy/Light Atom Contrast | Poor ( | Excellent ( | Poor |
| Handling of -OCHF₂ Disorder | High (requires careful modeling) | High (highly sensitive to F/H) | Low (relies on computational models) |
| Throughput & Bottleneck | Medium (Bottleneck: Crystal growth) | High (Direct from powder) | Medium (Bottleneck: Computation time) |
Experimental Protocols (Self-Validating Workflows)
Protocol A: SC-XRD Workflow for Heavy-Atom Organics
-
Crystallization: Dissolve 1,4-dibromo-2-(difluoromethoxy)benzene in a binary solvent system (e.g., dichloromethane/heptane). Allow slow evaporation at 4°C. Causality: Low-temperature growth slows the nucleation rate, minimizing the incorporation of conformational defects in the flexible -OCHF₂ group.
-
Crystal Mounting: Select a crystal (>10 µm) under polarized light. Mount on a MiTeGen loop using paratone oil to prevent solvent loss and oxidation.
-
Data Collection (100 K): Transfer to a diffractometer equipped with a Mo-Kα (
Å) source. Maintain the crystal at 100 K using a nitrogen cryostream. Causality: Cryogenic temperatures suppress the thermal libration (atomic displacement) of the -OCHF₂ group, sharpening the electron density map for the lighter F and H atoms. -
Integration & Refinement: Solve the structure using intrinsic phasing (e.g., SHELXT). During refinement (SHELXL), if the -OCHF₂ group shows elongated ellipsoids, apply geometric restraints (DFIX, SADI) and model the disorder over two discrete positions with freely refining occupancies.
Protocol B: MicroED Workflow for Nanocrystalline Powders
-
Sample Preparation: Apply a microgram of the raw, un-recrystallized powder directly onto a glow-discharged holey carbon TEM grid. Causality: Bypassing recrystallization preserves the native polymorphic form of the API/intermediate[6].
-
Grid Optimization (Optional FIB Milling): If the microcrystals exceed 500 nm in thickness, utilize a Focused Ion Beam (FIB) to mill the crystals into thin lamellae (~200 nm). Causality: Crystals thicker than 500 nm exacerbate dynamical scattering from the heavy bromine atoms, which corrupts the reflection intensities.
-
Low-Dose Data Collection: Insert the grid into a Cryo-TEM operating at 200–300 kV (cryogenic conditions). Collect continuous rotation data (0.5°/s) under ultra-low dose conditions (<0.01 e⁻/Ų/s). Causality: Halogenated compounds are highly susceptible to radiation damage; low-dose collection preserves the C-Br and C-F bonds during the exposure[6].
-
Data Processing: Integrate the diffraction frames using standard X-ray software (e.g., DIALS) assuming the kinematical approximation.
Workflow Visualization
Decision tree for selecting the optimal crystallographic workflow for halogenated derivatives.
References
- Boroncore.1,4-Dibromo-2-(difluoromethoxy)benzene | 1000575-26-7.
- ChemRxiv.On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- ResearchGate.MicroED in drug discovery.
- bioRxiv.qFit-ligand reveals widespread conformational heterogeneity of drug-like molecules in X-ray electron density maps.
- PMC / eScholarship.org.Unraveling the Structure of Meclizine Dihydrochloride with MicroED.
- ResearchGate.Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry.
Sources
- 1. 87050-61-1 | (4-Bromo-2,5-dimethoxyphenyl)methanol | Boroncore [boroncore.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
1,4-Dibromo-2-(difluoromethoxy)benzene proper disposal procedures
The following guide details the technical disposal protocols for 1,4-Dibromo-2-(difluoromethoxy)benzene (CAS: 1000575-26-7). This document is structured for researchers requiring immediate, high-fidelity operational guidance.
Part 1: Executive Safety & Waste Profile
Status: Hazardous Halogenated Organic Waste Immediate Directive: DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol). DO NOT dispose of down the drain.
This compound presents a dual-hazard profile:
-
Chemical Toxicity: It is an irritant (Skin/Eye/Respiratory) and carries the inherent toxicity of polyhalogenated aromatics.
-
Thermal Decomposition Hazard: Upon incineration, the difluoromethoxy (-OCHF₂) and bromo (-Br) groups release highly corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) gases. Standard lab waste streams often lack the scrubbing capacity for these byproducts.
Physiochemical Waste Data
| Property | Value | Operational Implication |
| CAS Number | 1000575-26-7 | Unique identifier for waste manifesting. |
| Physical State | Liquid | Requires leak-proof secondary containment. |
| Halogen Content | High (Br, F) | Mandatory segregation into "Halogenated Waste" streams.[1] |
| Flash Point | >100°C (Predicted) | Likely classified as "Combustible" rather than "Flammable," but treat as flammable for segregation purposes. |
| Reactivity | Stable | Incompatible with strong oxidizers and active metals (Li, Na, Mg). |
Part 2: Pre-Disposal Segregation Protocol
The integrity of your waste stream determines the safety of the disposal facility personnel.
The "Halogen Rule"
In professional waste management, the presence of the difluoromethoxy group dictates that this substance must be treated as a Halogenated Solvent .
-
Why? Halogenated wastes require high-temperature incineration (>1100°C) with specific acid-gas scrubbers. Mixing this with non-halogenated waste (which is often used for fuel blending) contaminates the cheaper fuel stream and can damage standard incinerators.
Storage & Packaging Steps
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans, as eventual hydrolysis of the halogen groups can generate acids that corrode metal.[2]
-
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Constituents: Write "1,4-Dibromo-2-(difluoromethoxy)benzene" clearly. Do not use abbreviations or chemical formulas alone.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
-
-
Segregation: Store in a satellite accumulation area (SAA) dedicated to halogenated organics. Keep separate from:
-
Acids/Bases (Risk of exothermic hydrolysis).
-
Oxidizers (Risk of violent reaction).[1]
-
Part 3: Disposal Workflow (Decision Matrix)
This logic flow ensures you select the correct disposal path based on the state of the chemical.
Figure 1: Decision matrix for categorizing 1,4-Dibromo-2-(difluoromethoxy)benzene waste streams. Note that even if dissolved in a non-halogenated solvent like acetone, the presence of this compound forces the entire mixture into the "Halogenated" stream.
Part 4: Spill Response Algorithm
Immediate actions to mitigate exposure and contamination.
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat. If spill is >500mL or outside a fume hood, use respiratory protection (organic vapor cartridge).
-
Secure: Alert nearby personnel and cordon off the area.
-
Ventilate: Ensure fume hood sashes are lowered or room ventilation is active.
-
Absorb:
-
Do NOT use paper towels (combustible).
-
Use an inert absorbent: Vermiculite, dry sand, or a commercial "Organic Solvent" spill pad.
-
-
Collect: Scoop absorbed material into a wide-mouth HDPE jar.
-
Clean: Wipe the surface with soap and water.[3] Collect the wipes into the same waste jar.
-
Label: Mark the jar as "Debris contaminated with 1,4-Dibromo-2-(difluoromethoxy)benzene."
Part 5: Regulatory & Compliance Context
In the United States, this compound is not explicitly "P" or "U" listed (RCRA), but it is regulated under the "Characteristic" or "Generator Knowledge" rules.
-
EPA Waste Code: If the waste is ignitable (Flash point <60°C), use D001 .[4] However, due to the halogen content, the primary disposal profile is Halogenated Organic .
-
Destruction Method: The only acceptable destruction method is Rotary Kiln Incineration equipped with secondary combustion chambers and acid gas scrubbing (to capture HF and HBr).
References
-
National Institutes of Health (PubChem). 1,4-Dibromo-2-(difluoromethoxy)benzene Compound Summary. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Disposal of Halogenated Solvents).[1][2][5][6][7][8] [Link]
Sources
- 1. ethz.ch [ethz.ch]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. angenechemical.com [angenechemical.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. deq.mt.gov [deq.mt.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
